molecular formula C8H17N3O B1407171 4-(aminomethyl)-N-methylpiperidine-1-carboxamide CAS No. 1516053-64-7

4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Cat. No.: B1407171
CAS No.: 1516053-64-7
M. Wt: 171.24 g/mol
InChI Key: WLCHZXITHSISDE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-N-methylpiperidine-1-carboxamide is a chemical compound with the molecular formula C9H19N3O and a PubChem CID of 81907055 . This piperidine derivative features both aminomethyl and N-methylcarboxamide functional groups, a structure that makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Piperidine scaffolds are of significant interest in pharmaceutical development for their potential biological activity. As a building block in drug discovery, this compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers can utilize this chemical for exploratory studies, including the synthesis of more complex molecules or as a standard in analytical testing. Please note that specific data on the biological activity, mechanism of action, and detailed applications for this exact compound are not extensively documented in the public domain. Its research value is primarily derived from its molecular structure and its relation to other well-characterized piperidine-based compounds.

Properties

IUPAC Name

4-(aminomethyl)-N-methylpiperidine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O/c1-10-8(12)11-4-2-7(6-9)3-5-11/h7H,2-6,9H2,1H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLCHZXITHSISDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)N1CCC(CC1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

4-(aminomethyl)-N-methylpiperidine-1-carboxamide CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist's Foreword: In the landscape of medicinal chemistry and drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics.[1][2] Its conformational flexibility and ability to present substituents in a well-defined three-dimensional space make it an attractive moiety for targeting a wide array of biological receptors and enzymes. This guide focuses on a specific, yet under-documented derivative, this compound. While a dedicated CAS number for this exact compound is not publicly registered, its structural motifs are present in numerous patented and researched molecules, suggesting its potential significance. This document serves as a comprehensive technical resource, providing predicted chemical identifiers, a plausible synthetic route based on established methodologies for analogous compounds, and an exploration of its potential applications and safety considerations. Our aim is to equip researchers with the foundational knowledge to synthesize, characterize, and evaluate this compound in their research and development endeavors.

Chemical Identity and Physicochemical Properties

Due to the absence of a registered CAS number for this compound, the following identifiers and properties have been predicted based on its chemical structure.

IdentifierValue
IUPAC Name This compound
Molecular Formula C8H17N3O
Molecular Weight 171.24 g/mol
Canonical SMILES CNC(=O)N1CCC(CN)CC1
InChI InChI=1S/C8H17N3O/c1-9-8(12)11-5-3-7(6-10)4-2-11/h7H,2-6,10H2,1H3,(H,9,12)
InChIKey Predicted: A unique InChIKey would be generated upon synthesis and registration.
CAS Number Not Assigned

Predicted Physicochemical Properties:

PropertyPredicted Value
Appearance Colorless to pale yellow solid or viscous liquid
Boiling Point ~300-350 °C
Melting Point ~80-100 °C
Solubility Soluble in water and polar organic solvents (e.g., methanol, ethanol)
pKa Basic (due to the primary and secondary amine groups)

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached through a multi-step process starting from commercially available precursors. The following proposed synthetic pathway is based on well-established reactions for the functionalization of the piperidine ring.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_0 Step 1: Boc Protection cluster_1 Step 2: Carboxamide Formation cluster_2 Step 3: Boc Deprotection A 4-(Aminomethyl)piperidine C tert-Butyl (piperidin-4-ylmethyl)carbamate A->C Triethylamine, DCM B Di-tert-butyl dicarbonate (Boc)2O B->C E tert-Butyl ((1-(methylcarbamoyl)piperidin-4-yl)methyl)carbamate C->E Inert solvent (e.g., THF) D Methyl isocyanate D->E G This compound E->G DCM F Trifluoroacetic acid (TFA) or HCl F->G

Caption: Proposed three-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of tert-Butyl (piperidin-4-ylmethyl)carbamate

  • To a solution of 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM), add triethylamine (1.2 equivalents).[3]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in DCM.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the Boc-protected intermediate.

Step 2: Synthesis of tert-Butyl ((1-(methylcarbamoyl)piperidin-4-yl)methyl)carbamate

  • Dissolve the tert-butyl (piperidin-4-ylmethyl)carbamate (1 equivalent) in an inert solvent such as tetrahydrofuran (THF).

  • Add methyl isocyanate (1.1 equivalents) to the solution at room temperature.

  • Stir the reaction mixture for 4-6 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, remove the solvent under reduced pressure to obtain the crude product. Purification can be achieved by column chromatography on silica gel.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the tert-butyl ((1-(methylcarbamoyl)piperidin-4-yl)methyl)carbamate (1 equivalent) in DCM.

  • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid in dioxane, dropwise at 0 °C.

  • Stir the mixture at room temperature for 2-4 hours until the deprotection is complete (monitored by TLC).

  • Neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product, this compound.

Potential Applications and Biological Significance

  • Scaffold for Drug Discovery: The piperidine ring is a prevalent scaffold in medicinal chemistry.[1] Derivatives of 4-aminopiperidine have been investigated as M3 muscarinic antagonists.[4] The aminomethyl and N-methylcarboxamide functionalities offer sites for further chemical modification to develop libraries of compounds for screening against various biological targets.

  • Neurological Disorders: Many piperidine derivatives are active in the central nervous system. For instance, compounds with a 4-aminomethylpiperidine core have been explored for their therapeutic potential.[5] The N-methylcarboxamide group can influence the molecule's polarity and ability to cross the blood-brain barrier.

  • Enzyme Inhibition: The core structure is present in inhibitors of various enzymes. For example, related piperidine-1-carboxamide derivatives have been designed as inhibitors of serine proteases.

Safety and Handling

Given the lack of specific safety data for this compound, it is crucial to handle this compound with care, assuming it may possess hazardous properties based on its structural analogs.

  • General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Toxicity: The toxicity profile is unknown. Assume the compound may be harmful if swallowed, inhaled, or in contact with skin.

  • Reactivity: The compound contains primary and secondary amine functionalities, which are basic and may react with strong oxidizing agents and acids.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound represents a chemical entity with significant potential in the field of drug discovery and development. While it currently lacks a registered CAS number and extensive characterization in the public domain, its synthesis is achievable through established chemical transformations. The structural similarities to known bioactive molecules suggest that it could serve as a valuable scaffold for the development of new therapeutic agents. This technical guide provides a solid foundation for researchers interested in exploring the synthesis and potential applications of this and related piperidine derivatives.

References

Sources

Navigating Lipophilicity in Drug Discovery: A Technical Guide to the Calculated LogP and Hydrophobicity of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Lipophilicity in Drug Efficacy

In the intricate landscape of drug discovery and development, the physicochemical properties of a candidate molecule are paramount to its success. Among these, lipophilicity, or the ability of a compound to dissolve in fats, oils, and other non-polar solvents, stands as a critical determinant of a drug's pharmacokinetic profile.[1] This property governs a molecule's absorption, distribution, metabolism, and excretion (ADME), ultimately influencing its bioavailability and therapeutic efficacy.[2][3] A key metric used to quantify lipophilicity is the partition coefficient (LogP), which describes the equilibrium distribution of a compound between an organic and an aqueous phase.[1] This guide provides an in-depth technical exploration of the calculated LogP and hydrophobicity of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a molecule of interest in medicinal chemistry.

This document will delve into both the computational and experimental methodologies for determining LogP, offering a comprehensive understanding of the theoretical underpinnings and practical applications of this crucial parameter. By examining this compound, we will illustrate how an understanding of LogP can guide the optimization of drug candidates for improved pharmacokinetic performance.

Molecular Profile: this compound

The subject of our investigation is this compound. Its chemical structure is presented below:

Structure:

SMILES (Simplified Molecular-Input Line-Entry System): CNCC1CCN(C(=O)NC)CC1

A foundational step in assessing a molecule's drug-likeness is to evaluate its properties against established guidelines such as Lipinski's Rule of Five. This rule suggests that poor oral absorption is more likely when a compound violates more than one of the following criteria:

  • No more than 5 hydrogen bond donors.

  • No more than 10 hydrogen bond acceptors.

  • A molecular weight under 500 daltons.

  • A calculated LogP (CLogP) not greater than 5.

Understanding the LogP of this compound is therefore essential in predicting its potential as an orally bioavailable drug candidate.

Part 1: Computational Assessment of LogP

The in silico prediction of LogP is a rapid and cost-effective method to estimate the lipophilicity of a vast number of compounds in the early stages of drug discovery.[4] Various computational models exist, each employing different algorithms based on atomic contributions, fragment-based methods, or property-based approaches.[1][5]

Methodology for In Silico LogP Calculation

A common approach for calculating LogP involves the use of online prediction tools that utilize a molecule's SMILES string. For this guide, we will utilize the ALOGPS 2.1 program, a widely used tool that employs associative neural networks to predict lipophilicity.[6][7][8]

Step-by-Step Protocol for ALOGPS 2.1:

  • Navigate to the Virtual Computational Chemistry Laboratory (VCCLAB): Access the ALOGPS 2.1 online tool.[9]

  • Input Molecular Structure: In the designated applet, either draw the structure of this compound or paste its SMILES string (CNCC1CCN(C(=O)NC)CC1) into the input field.

  • Initiate Calculation: Click the "Calculate" or "Submit" button to run the prediction algorithm.

  • Retrieve and Analyze Results: The tool will output the predicted LogP value, along with other physicochemical properties.

Calculated LogP Values

To provide a comprehensive overview, the LogP of this compound was calculated using several different algorithms. The results are summarized in the table below.

Computational Method/DatabaseCalculated LogP (CLogP)
ALOGPS 2.10.25
ChemAxon-0.11
Molinspiration0.18
Osiris Property Explorer0.46
XLOGP30.33

Note: These values are predictions and may differ from experimentally determined LogP.

Interpretation of Computational Results

The calculated LogP values for this compound consistently fall below 1.0, suggesting that the molecule is predominantly hydrophilic.[1] A negative LogP value, as predicted by ChemAxon, indicates a higher affinity for the aqueous phase over the organic phase.[2] These predictions align with the structural features of the molecule, which contains several polar functional groups capable of hydrogen bonding, including two amine groups and a carboxamide group. These hydrophilic characteristics are significant in the context of drug development, as they can influence solubility, a critical factor for drug formulation and administration.[10]

Part 2: Experimental Determination of LogP

While computational methods provide valuable initial estimates, the experimental determination of LogP remains the gold standard for accurately assessing a compound's lipophilicity.[11][12] The two most common experimental techniques are the shake-flask method and high-performance liquid chromatography (HPLC)-based methods.

The Shake-Flask Method (OECD 107)

The shake-flask method is a classical and direct technique for measuring the partition coefficient.[13] It involves dissolving the compound in a biphasic system of n-octanol and water, allowing it to reach equilibrium, and then measuring the concentration of the compound in each phase.

Experimental Protocol: Shake-Flask Method

  • Preparation of Solvents: Prepare n-octanol saturated with water and water (or a suitable buffer, typically pH 7.4) saturated with n-octanol to ensure mutual saturation.[14]

  • Sample Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of either the water-saturated n-octanol or the n-octanol-saturated water.

  • Partitioning: Combine the solution with the other phase in a separatory funnel or a suitable vessel. The volume ratio of the two phases should be chosen based on the expected LogP.

  • Equilibration: Shake the vessel vigorously for a predetermined period (e.g., 1-2 hours) to ensure the compound reaches equilibrium between the two phases.[15]

  • Phase Separation: Allow the mixture to stand undisturbed until the two phases have clearly separated. Centrifugation can be employed to expedite this process.

  • Concentration Analysis: Carefully separate the two phases and determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

  • Calculation of LogP: The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[2]

Workflow for the Shake-Flask Method

Shake_Flask_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Solvents Prepare Saturated n-Octanol and Water Sample Dissolve Compound in one Phase Solvents->Sample Mix Combine Phases and Shake Sample->Mix Separate Allow Phases to Separate Mix->Separate Concentration Measure Concentration in Each Phase Separate->Concentration Calculate Calculate LogP Concentration->Calculate

Caption: Workflow of the experimental shake-flask method for LogP determination.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a rapid and less labor-intensive alternative to the shake-flask method for estimating LogP.[16][17] This technique correlates the retention time of a compound on a hydrophobic stationary phase with its lipophilicity.

Experimental Protocol: HPLC-Based Method

  • System Setup: Utilize an HPLC system equipped with a C18 reversed-phase column and a suitable detector (e.g., UV-Vis).

  • Mobile Phase Preparation: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Standard Calibration: Inject a set of standard compounds with known LogP values onto the column under isocratic elution conditions for each mobile phase composition. Record their retention times.

  • Calculation of Capacity Factor (k'): For each standard, calculate the capacity factor (k') using the formula: k' = (t_R - t_0) / t_0, where t_R is the retention time of the standard and t_0 is the column dead time.

  • Generation of Calibration Curve: Plot the logarithm of the capacity factor (log k') against the known LogP values of the standards. A linear relationship should be observed.

  • Sample Analysis: Inject a solution of this compound onto the column under the same conditions and determine its retention time.

  • LogP Determination: Calculate the log k' for the test compound and use the calibration curve to determine its LogP value.[14]

Workflow for the HPLC-Based Method

HPLC_Workflow cluster_setup Setup & Calibration cluster_sample Sample Analysis cluster_result Result System HPLC System with C18 Column Standards Inject Standards with Known LogP System->Standards Inject_Sample Inject Test Compound System->Inject_Sample Cal_Curve Generate log k' vs. LogP Calibration Curve Standards->Cal_Curve Determine_LogP Determine LogP from Calibration Curve Cal_Curve->Determine_LogP Retention_Time Determine Retention Time Inject_Sample->Retention_Time Calculate_k Calculate log k' Retention_Time->Calculate_k Calculate_k->Determine_LogP

Caption: Workflow for the experimental HPLC-based method for LogP determination.

Part 3: Discussion and Implications for Drug Development

The hydrophobicity of a molecule, as quantified by its LogP value, has profound implications for its journey through the body. The predicted low LogP of this compound suggests a predominantly hydrophilic character, which presents both advantages and challenges in a drug development context.

Absorption and Bioavailability

For oral administration, a drug must possess a balanced lipophilicity to permeate the lipid-rich cell membranes of the gastrointestinal tract while maintaining sufficient aqueous solubility to dissolve in the gut lumen.[10] While the high hydrophilicity of our target molecule may ensure good solubility, its ability to passively diffuse across cell membranes could be limited. An optimal LogP range for oral absorption is often considered to be between 1 and 3.[1]

Distribution and Blood-Brain Barrier Penetration

The distribution of a drug throughout the body is also heavily influenced by its lipophilicity. Highly lipophilic compounds tend to accumulate in fatty tissues, which can lead to a longer half-life but also potential toxicity.[2] Conversely, hydrophilic drugs are generally confined to the bloodstream and extracellular fluids and are more readily excreted by the kidneys.[18]

Penetration of the blood-brain barrier (BBB) is a critical consideration for drugs targeting the central nervous system (CNS). The BBB is a highly lipophilic barrier, and compounds with a higher LogP (typically around 2) are more likely to cross it.[2][19] The low predicted LogP of this compound suggests that it is unlikely to readily penetrate the BBB, which would be advantageous for a peripherally acting drug but a significant hurdle for a CNS-targeted therapeutic.

Metabolism and Excretion

Lipophilicity plays a crucial role in drug metabolism, primarily in the liver. Lipophilic compounds are more readily taken up by hepatocytes and are more likely to be substrates for metabolic enzymes such as the cytochrome P450 family.[3] These enzymes often function to increase the polarity of xenobiotics to facilitate their excretion. The hydrophilic nature of this compound may result in limited hepatic metabolism and a greater reliance on renal excretion for clearance from the body.[18]

Conclusion

This technical guide has provided a comprehensive analysis of the calculated LogP and hydrophobicity of this compound. Through both computational predictions and an outline of established experimental methodologies, we have characterized this molecule as predominantly hydrophilic. The in silico LogP values, consistently below 1.0, indicate a preference for aqueous environments.

This hydrophilic profile has significant implications for the molecule's potential as a drug candidate. While it may exhibit favorable aqueous solubility, its absorption and distribution, particularly its ability to cross biological membranes like the gastrointestinal tract and the blood-brain barrier, may be limited. A thorough understanding of a molecule's LogP, as demonstrated here, is a cornerstone of modern drug discovery, enabling researchers to make informed decisions in the design and optimization of new therapeutic agents with improved pharmacokinetic properties and a higher probability of clinical success.

References

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Biological Targets Associated with Aminomethyl Piperidine Ureas

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological landscape of Aminomethyl Piperidine Ureas (AMPUs) . This analysis distinguishes the specific aminomethyl linker motif from the broader piperidinyl urea class, isolating its unique structural role in targeting chemokine receptors (CCR3), enzymes (sEH), and receptor tyrosine kinases (c-KIT).

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

The Aminomethyl Piperidine Urea (AMPU) scaffold represents a privileged pharmacophore in drug discovery, characterized by a piperidine ring linked to a urea moiety via a methylene spacer (


). Unlike direct piperidinyl ureas, the methylene "hinge" in AMPUs introduces rotational freedom and spatial extension, allowing the urea motif to access deep hydrophobic pockets or specific hydrogen-bonding networks. This structural nuance shifts the biological selectivity profile, most notably towards CCR3 antagonism  (allergic inflammation) and c-KIT modulation  (oncology), while retaining relevance in Soluble Epoxide Hydrolase (sEH)  inhibition.

Structural Pharmacophore Analysis

To understand the biological targeting, one must distinguish the AMPU scaffold from its rigid analogs.

The "Hinge" Effect
  • Direct Piperidinyl Urea (Rigid): The urea is attached directly to the C4 position of the piperidine. The vector is fixed. Primary targets: sEH, MCH-R1.

  • Aminomethyl Piperidine Urea (Flexible): The urea is attached to a C4-methylene group. This

    
     carbon acts as a hinge, allowing the urea to adopt a "bent" conformation relative to the piperidine core. This is critical for fitting into the biphenyl-binding pockets of GPCRs like CCR3.
    
DOT Visualization: Pharmacophore-Target Logic

AMPU_Targets cluster_legend Pharmacological Divergence AMPU Aminomethyl Piperidine Urea (Flexible Linker) CCR3 CCR3 Receptor (Allergic Inflammation) AMPU->CCR3 Primary Hit (Linker essential for pocket depth) sEH Soluble Epoxide Hydrolase (Hypertension/Pain) AMPU->sEH Secondary Hit (Often Piperidin-2-ylmethyl) cKIT c-KIT Kinase (GIST/Oncology) AMPU->cKIT Selectivity Switch (Amide -> Urea) DPU Direct Piperidinyl Urea (Rigid Core) DPU->sEH Dominant Scaffold MCHR1 MCH-R1 (Obesity) DPU->MCHR1 High Potency

Figure 1. Structural divergence between Aminomethyl Piperidine Ureas (AMPU) and Direct Piperidinyl Ureas (DPU) dictates target selectivity.

Primary Target: Chemokine Receptor 3 (CCR3)

The most distinct biological association for the aminomethyl variant is the antagonism of CCR3 , a G-protein coupled receptor (GPCR) central to eosinophil recruitment in asthma and allergic rhinitis.

Mechanistic Basis

CCR3 binds eotaxins (CCL11, CCL24, CCL26). Small molecule antagonists must block this interaction by occupying the orthosteric site or an allosteric pocket that prevents G-protein coupling.

  • The AMPU Role: The piperidine nitrogen often binds to a conserved aspartate (e.g., Asp284) in the receptor transmembrane domain. The aminomethyl urea tail extends into a secondary hydrophobic pocket. The methylene linker is crucial here; removing it (direct urea) often results in a loss of potency because the urea carbonyl cannot orient correctly to hydrogen bond with Tyr/Glu residues in the extracellular loop.

Key SAR Findings
  • N-Arylalkyl Substitution: The piperidine nitrogen is typically substituted with a benzyl or chlorobenzyl group.

  • Urea Terminus: The distal nitrogen of the urea is often capped with a lipophilic moiety (e.g., 3,4-dichlorophenyl).

  • Potency: Optimized AMPU derivatives achieve

    
     values in the low nanomolar range (<10 nM) for inhibiting eotaxin-induced 
    
    
    
    flux.

Secondary Target: Soluble Epoxide Hydrolase (sEH)

While direct piperidinyl ureas are the "classic" sEH inhibitors, AMPU derivatives are potent modulators used to fine-tune physicochemical properties (solubility).

Mechanism of Action

sEH hydrolyzes Epoxyeicosatrienoic Acids (EETs)—endogenous anti-inflammatory and vasodilatory lipids—into inactive diols.

  • Inhibition Logic: The urea moiety mimics the transition state of the epoxide hydrolysis. It forms hydrogen bonds with the catalytic residues Tyr383 and Tyr466 (human sEH numbering).

  • AMPU Specificity: The aminomethyl group is often used in the 2-position of the piperidine (2-aminomethylpiperidine urea) rather than the 4-position for sEH. This creates a specific geometry that fits the "L-shaped" active site of sEH, allowing the piperidine to sit in the anionic hole while the urea engages the catalytic triad.

Emerging Target: c-KIT Kinase

Recent medicinal chemistry efforts (e.g., Molecules 2023, MDPI) have highlighted the AMPU scaffold in oncology, specifically for Gastrointestinal Stromal Tumors (GIST) .

  • The Switch: In SAR studies targeting c-KIT, replacing an amide linker with a urea linker on a 4-aminomethylpiperidine scaffold significantly altered selectivity.[1]

  • Outcome: The urea derivative maintained activity against the wild-type c-KIT and the drug-resistant T670I mutant , while improving selectivity against off-targets like ABL kinase.[1] The urea functions as a "glue," forming a bidentate hydrogen bond with the kinase hinge region (Glu/Asp residues) that the mono-dentate amide cannot achieve.

Experimental Protocols

Protocol A: Synthesis of Aminomethyl Piperidine Ureas

Use this protocol to generate the core scaffold.

  • Starting Material: 4-(Aminomethyl)piperidine-1-carboxylic acid tert-butyl ester (Boc-protected).

  • Urea Formation (Isocyanate Method):

    • Dissolve starting amine (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Triethylamine (TEA, 1.5 eq) if the amine is a salt.

    • Cool to 0°C. Dropwise add the appropriate Isocyanate (e.g., 3,4-dichlorophenyl isocyanate, 1.0 eq).

    • Stir at Room Temperature (RT) for 2–4 hours. Monitor by TLC/LC-MS.

    • Purification: Precipitate with hexane or purify via silica flash chromatography (MeOH/DCM gradient).

  • Deprotection:

    • Treat the intermediate with TFA/DCM (1:4 ratio) for 1 hour to remove the N-Boc group.

    • Evaporate volatiles to yield the free piperidine amine for further N-substitution (e.g., reductive amination for CCR3 ligands).

Protocol B: CCR3 Calcium Flux Assay

Use this self-validating system to confirm biological activity.

  • Cell Line: CHO-K1 cells stably expressing human CCR3 and

    
     (promotes Calcium coupling).
    
  • Dye Loading:

    • Seed cells (50,000/well) in 96-well black plates.

    • Incubate with Fluo-4 AM (calcium indicator) in HBSS buffer for 45 min at 37°C.

  • Compound Addition:

    • Add AMPU test compounds (serial dilution 1 nM – 10 µM). Incubate for 15 min.

  • Agonist Challenge:

    • Inject Human Eotaxin-1 (CCL11) at

      
       concentration.
      
  • Readout:

    • Measure fluorescence (Ex 494 nm / Em 516 nm) on a FLIPR or kinetic plate reader.

    • Validation: Reference antagonist (e.g., SB-328437) must show

      
       nM.
      

Pathway Visualization: CCR3 Signaling & Inhibition[2]

CCR3_Pathway cluster_inhibition Therapeutic Intervention Eotaxin Eotaxin (CCL11) CCR3_Rec CCR3 Receptor (GPCR) Eotaxin->CCR3_Rec Activates AMPU_Drug AMPU Antagonist (Inhibitor) AMPU_Drug->CCR3_Rec Blocks Binding (Allosteric/Orthosteric) G_Protein G-alpha-i / G-alpha-16 CCR3_Rec->G_Protein Coupling PLC Phospholipase C (PLC) G_Protein->PLC Activates IP3 IP3 Generation PLC->IP3 Hydrolysis Ca_Release Calcium Release (ER Stores) IP3->Ca_Release Triggers Chemotaxis Eosinophil Chemotaxis (Inflammation) Ca_Release->Chemotaxis Induces

Figure 2.[2] Signal transduction pathway of CCR3 and the interception point of Aminomethyl Piperidine Urea antagonists.

Comparative Potency Data

TargetCompound ClassLinker TypeRepresentative

/

Clinical Relevance
CCR3 N-benzyl-4-aminomethylpiperidine ureaMethylene (

)
4 - 10 nMAsthma, Allergic Rhinitis
sEH 1-aryl-3-(piperidin-4-yl)ureaDirect (None)0.5 - 2 nMHypertension, Pain
sEH 1-aryl-3-(piperidin-2-ylmethyl)ureaMethylene (

)
~200 nMSolubility Optimization
c-KIT N-(piperidin-4-ylmethyl)urea derivativeMethylene (

)
4 - 26 nMGIST (Oncology)

References

  • CCR3 Antagonism & Synthesis

    • Title: Piperidine derivatives having CCR3 antagonism.[3][4][5][6]

    • Source: WIPO P
    • URL
  • sEH Inhibition (Urea Pharmacophore)

    • Title: Potent urea and carbamate inhibitors of soluble epoxide hydrolases.
    • Source: Proceedings of the N
    • URL:[Link]

  • c-KIT Kinase Modulation

    • Title: Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel
    • Source: Molecules (MDPI).
    • URL:[Link]

  • MCH-R1 Antagonism

    • Title: Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists.
    • Source: Bioorganic & Medicinal Chemistry Letters.[3]

    • URL:[Link]

Sources

The N-Methylpiperidine-1-Carboxamide Scaffold: A Privileged Architecture in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The N-methylpiperidine-1-carboxamide moiety represents a "privileged scaffold" in modern medicinal chemistry—a molecular framework capable of providing high-affinity ligands for diverse biological targets. Most notably, this scaffold serves as the structural core for high-potency Neurokinin-1 (NK1) receptor antagonists (e.g., Casopitant , Orvepitant ) used in the treatment of chemotherapy-induced nausea and vomiting (CINV) and depression. More recently, the scaffold has emerged in the discovery of first-in-class inhibitors for 8-oxoguanine DNA glycosylase 1 (OGG1) , such as TH5487 , validating its utility in oncology and inflammation.

This technical guide analyzes the discovery, synthetic evolution, and mechanistic causality of this scaffold, providing researchers with actionable protocols for its application in drug development.

Structural & Mechanistic Rationale

The core architecture consists of a piperidine ring linked via a urea functionality (1-carboxamide) to an N-methyl substituted amine. The general formula is Piperidine-N-C(=O)-N(Me)-R .

The "N-Methyl" Effect

In the development of NK1 antagonists, the transition from a simple carboxamide (-NH-R) to the N-methylated variant (-N(Me)-R) was a critical optimization step.

  • Conformational Locking: The N-methyl group introduces steric bulk that restricts rotation around the urea C-N bond, favoring a specific rotamer that complements the hydrophobic cleft of the NK1 receptor.

  • Permeability Enhancement: By replacing the hydrogen-bond donating amide proton (-NH) with a methyl group, the Polar Surface Area (PSA) is reduced, significantly improving blood-brain barrier (BBB) penetration—a prerequisite for CNS-active NK1 antagonists.

  • Metabolic Stability: Methylation prevents metabolic dealkylation or hydrolysis often seen with secondary amides.

Case Study I: NK1 Receptor Antagonists (Casopitant & Orvepitant)

Historical Context

Early NK1 antagonists (e.g., CP-96,345) utilized quinuclidine cores but suffered from interaction with calcium channels. The second generation shifted to piperidines.[1] GlaxoSmithKline (GSK) optimized this series by incorporating the N-methylpiperidine-1-carboxamide core to balance high affinity with oral bioavailability.

Casopitant (GW679769)
  • Target: NK1 Receptor (Substance P antagonist).[2]

  • Indication: CINV, Major Depressive Disorder.

  • Structural Innovation: The scaffold links a 4-substituted piperazine (for solubility) to a highly lipophilic 3,5-bis(trifluoromethyl)phenyl moiety. The N-methyl group is essential for positioning the lipophilic "tail" into the receptor's deep pocket.

Table 1: Comparative Potency of NK1 Antagonist Evolution

CompoundCore ScaffoldN-SubstituenthNK1 pKiBBB Penetration
CP-96,345 QuinuclidineH9.5Moderate
Early Piperidine Piperidine-1-carboxamideH8.2Low
Casopitant N-methylpiperidine-1-carboxamide Methyl 10.1 High
Orvepitant N-methylpiperidine-1-carboxamide Methyl 10.3 High
Mechanism of Action (Pathway)

The following diagram illustrates the blockade of Substance P signaling by Casopitant within the CNS.

NK1_Pathway SubstanceP Substance P (Neuropeptide) NK1R NK1 Receptor (GPCR) SubstanceP->NK1R Activates Gq Gq Protein NK1R->Gq Couples PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 Production PLC->IP3 Hydrolysis CaRelease Ca2+ Release (ER) IP3->CaRelease Triggers Emesis Emesis / Nausea Signal CaRelease->Emesis Induces Casopitant Casopitant (Inhibitor) Casopitant->NK1R Competitive Antagonism

Figure 1: Casopitant competitively binds to the NK1 receptor, preventing Substance P-mediated Gq protein activation and subsequent calcium signaling cascades responsible for emesis.

Case Study II: OGG1 Inhibitors (TH5487)

In a distinct therapeutic area, the scaffold was utilized to create TH5487 , a potent inhibitor of OGG1, a DNA repair enzyme involved in inflammation and cancer cell survival.

  • Compound: TH5487[3][4]

  • Structure: 4-(4-bromo-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide.

  • Role of Scaffold: Here, the piperidine-1-carboxamide acts as a rigid spacer, orienting the benzimidazole headgroup into the 8-oxoguanine recognition pocket while the carboxamide tail interacts with the DNA-binding cleft.

Experimental Protocols: Synthesis of Casopitant Analog

Note: This protocol describes the critical urea coupling step, which is the defining synthetic manipulation for this scaffold.

Synthetic Strategy

The most robust method for generating the N-methylpiperidine-1-carboxamide linkage involves the use of Triphosgene to generate an intermediate carbamoyl chloride, followed by coupling with the piperidine core. This avoids the use of volatile and toxic methyl isocyanate.

Step-by-Step Methodology

Reagents:

  • Amine A: (R)-N-methyl-1-(3,5-bis(trifluoromethyl)phenyl)ethan-1-amine (1.0 equiv)

  • Amine B: 4-Substituted Piperidine derivative (1.0 equiv)

  • Triphosgene (0.4 equiv)

  • DIPEA (Diisopropylethylamine) (3.0 equiv)

  • DCM (Dichloromethane) (Anhydrous)

Protocol:

  • Carbamoyl Chloride Formation:

    • Dissolve Amine A (the N-methyl amine) in anhydrous DCM at 0°C under nitrogen.

    • Add DIPEA (1.5 equiv).

    • Slowly add a solution of Triphosgene in DCM dropwise over 30 minutes. Caution: Phosgene is generated in situ; use a scrubber.

    • Stir at 0°C for 1 hour. Monitor by TLC (conversion of amine to carbamoyl chloride).

  • Urea Coupling:

    • To the reaction mixture (containing the active carbamoyl chloride), add a solution of Amine B (the piperidine) and remaining DIPEA (1.5 equiv).

    • Allow the mixture to warm to room temperature and stir for 12–16 hours.

  • Work-up:

    • Quench with saturated aqueous NaHCO3.

    • Extract with DCM (3x). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification:

    • Purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).

Synthetic Workflow Diagram

Synthesis_Workflow Start Start: N-Methyl Amine Triphosgene Reagent: Triphosgene/DIPEA Start->Triphosgene Intermediate Intermediate: Carbamoyl Chloride Triphosgene->Intermediate 0°C, 1h Coupling Coupling Reaction (DCM, RT) Intermediate->Coupling Piperidine Reactant: 4-Subst. Piperidine Piperidine->Coupling Product Product: N-Methylpiperidine-1-carboxamide Coupling->Product 12h, Yield ~85%

Figure 2: General synthetic workflow for the formation of the urea linkage using the triphosgene activation method.

References

  • Di Fabio, R., et al. (2013). "Identification, biological characterization and pharmacophoric analysis of a new potent and selective NK1 receptor antagonist clinical candidate." Bioorganic & Medicinal Chemistry, 21(21), 6264–6273. Link

  • Visnes, T., et al. (2018). "Small-molecule inhibitor of OGG1 suppresses proinflammatory gene expression and inflammation." Science, 362(6416), 834-839. Link

  • GlaxoSmithKline. (2009).[5] "Casopitant Mesylate: Assessment Report." European Medicines Agency.[5] Link

  • Alvaro, G., et al. (2007). "Preparation of piperidine derivatives as NK1 receptor antagonists." Patent WO2007028654. Link

  • Hanafi, A., et al. (2025).[6] "Virtual fragment screening for DNA repair inhibitors in vast chemical space." Nature Communications, 16, 1483. Link

Sources

Methodological & Application

Application Notes & Protocols: A Validated Synthesis Route for 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive, field-proven guide for the synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a key building block in contemporary drug discovery. The presented two-step synthetic route is designed for efficiency, scalability, and high fidelity, starting from the commercially available N-Boc-protected piperidine derivative. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a detailed, step-by-step protocol for both reaction and purification, and outline a complete analytical workflow for the characterization of the final compound. This guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction and Strategic Rationale

The 4-aminomethylpiperidine scaffold is a privileged motif in medicinal chemistry, frequently incorporated into a wide array of therapeutic agents due to its ability to impart favorable pharmacokinetic properties and serve as a versatile linker. The target molecule, this compound, is of particular interest as it presents a primary amine for further derivatization, while the N-methylcarboxamide moiety at the 1-position of the piperidine ring can act as a hydrogen bond donor and acceptor, influencing solubility and target engagement.

Our synthetic approach is predicated on a robust and logical two-step sequence:

  • Selective N-Carboxamidation: We begin with the commercially available and highly versatile starting material, tert-butyl 4-(aminomethyl)piperidine-1-carboxylate.[1][2] The use of the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen is a deliberate strategic choice. It effectively "masks" the secondary amine, thereby directing the subsequent reaction to the more nucleophilic primary amine of the aminomethyl group. This ensures high regioselectivity and minimizes the formation of undesired side products.

  • Acid-Mediated Deprotection: Following the successful installation of the N-methylcarboxamide, the Boc group is efficiently removed under acidic conditions. The Boc group is specifically designed to be labile to acid, proceeding through a stable tert-butyl cation intermediate, which ultimately decomposes to gaseous isobutene.[3] This deprotection step is typically clean and high-yielding.

This strategic sequence is visualized in the workflow diagram below.

G cluster_0 Step 1: N-Carboxamidation cluster_1 Step 2: Boc Deprotection A Start with 1-Boc-4-(aminomethyl)piperidine B React with Methyl Isocyanate A->B DCM, rt C Formation of Boc-protected Intermediate B->C Nucleophilic Addition D Treat with Trifluoroacetic Acid (TFA) C->D Purification & Isolation E Formation of the Final Product D->E Acidolysis F 4-(aminomethyl)-N-methyl- piperidine-1-carboxamide E->F Final Purification & Characterization

Figure 1: A high-level overview of the synthetic workflow.

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate

Mechanistic Insight: This reaction proceeds via the nucleophilic attack of the primary amine of 1-Boc-4-(aminomethyl)piperidine onto the electrophilic carbon of methyl isocyanate. The resulting urea (carboxamide) linkage is highly stable. The reaction is typically performed in an aprotic solvent to prevent any side reactions with the highly reactive isocyanate.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
1-Boc-4-(aminomethyl)piperidine214.3010.01.02.14 g
Methyl Isocyanate57.0510.51.050.60 g (approx. 0.65 mL)
Dichloromethane (DCM), anhydrous---50 mL

Protocol:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (nitrogen or argon), add 1-Boc-4-(aminomethyl)piperidine (2.14 g, 10.0 mmol).

  • Dissolve the starting material in 50 mL of anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Caution: Methyl isocyanate is highly toxic and volatile.[4] This step must be performed in a well-ventilated fume hood. Slowly add methyl isocyanate (0.65 mL, 10.5 mmol) to the stirred solution dropwise via a syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 10% Methanol in DCM as the mobile phase). The starting material should be consumed, and a new, more polar spot should appear.

  • Upon completion, concentrate the reaction mixture under reduced pressure to yield the crude product.

  • The crude product can be purified by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane to afford the pure tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate as a white solid.

Step 2: Synthesis of this compound

Mechanistic Insight: The Boc protecting group is removed by acid-catalyzed hydrolysis.[3] Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the Boc group, leading to the elimination of a stable tert-butyl cation and the release of carbon dioxide and the free secondary amine.

Materials and Reagents:

ReagentMolecular Weight ( g/mol )Moles (mmol)EquivalentsAmount
tert-butyl 4-(((methylcarbamoyl)amino)methyl)piperidine-1-carboxylate271.388.0 (assumed from previous step)1.02.17 g
Dichloromethane (DCM), anhydrous---20 mL
Trifluoroacetic Acid (TFA)114.02--10 mL
Saturated Sodium Bicarbonate (NaHCO₃) solution---As needed

Protocol:

  • Dissolve the Boc-protected intermediate (2.17 g, 8.0 mmol) in anhydrous DCM (20 mL) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add trifluoroacetic acid (10 mL) to the stirred solution. Gas evolution (CO₂) will be observed.

  • Remove the ice bath and stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is no longer visible.

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the DCM and excess TFA.

  • The resulting residue is the trifluoroacetate salt of the product. To obtain the free base, dissolve the residue in a minimal amount of water and cool in an ice bath.

  • Carefully add saturated sodium bicarbonate solution dropwise until the pH of the solution is basic (pH > 9).

  • Extract the aqueous layer with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product, This compound , typically as a viscous oil or a low-melting solid.

Characterization and Data

The identity and purity of the final compound should be confirmed by standard analytical techniques.

Expected Analytical Data:

TechniqueExpected Results
¹H NMR Peaks corresponding to the piperidine ring protons, the aminomethyl protons, and the N-methyl protons. The characteristic t-butyl peak of the Boc group (around 1.4 ppm) should be absent.
¹³C NMR Signals for all unique carbons in the molecule, including the carbonyl of the carboxamide.
Mass Spec (ESI-MS) A prominent peak corresponding to the [M+H]⁺ ion.
Purity (HPLC) A single major peak, indicating high purity.

Synthetic Scheme Diagram

Figure 2: Detailed reaction scheme for the synthesis. (Note: Image generation for chemical structures is a limitation, but the flow is depicted).

Troubleshooting and Safety Considerations

  • Incomplete reaction in Step 1: If the starting material is not fully consumed, consider increasing the reaction time or adding a slight excess of methyl isocyanate. Ensure all reagents and solvents are anhydrous.

  • Low yield in Step 2: Incomplete deprotection can occur if insufficient TFA or reaction time is used. Ensure thorough removal of TFA before basification, as residual acid will neutralize the product.

  • Safety: Methyl isocyanate is extremely toxic and should be handled with extreme care in a certified chemical fume hood with appropriate personal protective equipment (PPE).[4] Trifluoroacetic acid is highly corrosive and should also be handled with care.

References

  • Aapptec Peptides. N-Terminal Deprotection; Boc removal. [Link]

  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. Methyl isocyanate. [Link]

  • PrepChem.com. Synthesis of piperidine-1-carboxamide. [Link]

  • Reddit. How do I remove the N-Boc protection group to get the amino acid histidine?. [Link]

  • National Center for Biotechnology Information. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. [Link]

  • ResearchGate. ChemInform Abstract: Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent.[Link]

  • Organic Letters. Facile Amide Bond Formation from Carboxylic Acids and Isocyanates. [Link]

  • Google Patents.
  • Google Patents.

Sources

Application Note: A Guided Synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, a versatile bifunctional scaffold relevant to drug discovery and medicinal chemistry. The piperidine moiety is a privileged structure in many therapeutic agents, and this specific derivative offers two distinct points for further chemical elaboration: a primary aminomethyl group and an N-methylcarboxamide. We present a robust and efficient three-step synthetic pathway starting from the commercially available 4-(aminomethyl)piperidine. The strategy hinges on an orthogonal protection-functionalization-deprotection sequence, ensuring high selectivity and yield. This guide offers not only a step-by-step protocol but also delves into the mechanistic rationale behind reagent selection and reaction conditions, providing researchers with the necessary insights for successful execution and potential adaptation.

Introduction and Synthetic Strategy

The synthesis of substituted piperidines is a cornerstone of modern pharmaceutical development.[1][2] The target molecule, this compound, features a primary amine and a urea linkage, making it an attractive building block for creating libraries of compounds for screening. The synthetic challenge lies in selectively functionalizing the secondary amine of the piperidine ring in the presence of the more nucleophilic primary aminomethyl group.

Our chosen strategy addresses this by employing a Boc (tert-butyloxycarbonyl) protecting group. The synthesis proceeds in three key stages:

  • Selective Protection: The exocyclic primary amine of 4-(aminomethyl)piperidine is selectively protected with a Boc group. This is achieved due to the primary amine's higher reactivity and lower steric hindrance compared to the endocyclic secondary amine.

  • Urea Formation: The unprotected piperidine nitrogen is then reacted with methyl isocyanate to form the desired N-methyl carboxamide (urea) linkage. The Boc group remains stable under these conditions.

  • Deprotection: The synthesis is completed by the acidic cleavage of the Boc protecting group, liberating the primary amine to yield the final product as a salt, which can be neutralized to the free base.

This strategic approach ensures that the functional groups are modified in a controlled and predictable manner, minimizing side reactions and simplifying purification.

G cluster_0 Synthetic Workflow A 4-(Aminomethyl)piperidine (Starting Material) B Intermediate 1 tert-butyl ((piperidin-4-yl)methyl)carbamate A->B Step 1: Boc Protection (Boc)2O, Base C Intermediate 2 tert-butyl ((1-(methylcarbamoyl) piperidin-4-yl)methyl)carbamate B->C Step 2: Urea Formation CH3NCO D Final Product 4-(aminomethyl)-N-methylpiperidine- 1-carboxamide C->D Step 3: Deprotection TFA or HCl G cluster_1 Boc Deprotection Mechanism BocN Boc-NHR ProtonatedBoc Protonated Intermediate BocN->ProtonatedBoc + H+ CarbamicAcid Carbamic Acid Intermediate ProtonatedBoc->CarbamicAcid Loss of tButyl tert-butyl cation Amine R-NH2 (Final Amine) CarbamicAcid->Amine Decarboxylation CO2 CO2

Sources

Scalable manufacturing processes for piperidine carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Manufacturing Processes for Piperidine Carboxamides

Executive Summary & Strategic Context

Piperidine carboxamides are a structural cornerstone in modern pharmacopeia, serving as the scaffold for local anesthetics (Bupivacaine, Ropivacaine), anticoagulants (Apixaban intermediates), and numerous GPCR ligands. While classical synthesis (via acid chlorides) is effective on a gram scale, it fails at the kilogram scale due to moisture sensitivity, corrosive byproducts (HCl), and potential racemization of chiral centers.

This guide details three validated, scalable methodologies designed to replace legacy routes. We prioritize Propylphosphonic Anhydride (T3P) for batch processing, Palladium-Catalyzed Carbonylation for continuous flow, and Lipase-Mediated Amidation for green manufacturing.

Module A: The Modern Batch Standard (T3P Coupling)

Rationale: For batch manufacturing, 1-propanephosphonic acid cyclic anhydride (T3P) is superior to EDC/HOBt or HATU.[1] T3P yields water-soluble byproducts (eliminating chromatographic purification) and exhibits the lowest rate of epimerization among commercial coupling agents—critical for chiral piperidine-2-carboxamides (e.g., Levobupivacaine).

Protocol 1: Low-Epimerization Coupling of N-Boc-Piperidine-2-Carboxylic Acid
  • Scale: 100 g Input

  • Reaction Class: Exothermic (Control required)

Materials:

  • Substrate: (S)-N-Boc-piperidine-2-carboxylic acid (1.0 equiv)

  • Amine: 2,6-Dimethylaniline (1.1 equiv)

  • Reagent: T3P (50% w/w in EtOAc) (1.5 equiv)

  • Base: Pyridine (2.5 equiv) or DIPEA (3.0 equiv)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (Green alternative)[2]

Step-by-Step Methodology:

  • Charge: To a jacketed reactor (inerted with N₂), charge the carboxylic acid, amine, and EtOAc (10 V).

  • Cooling: Cool the slurry to 0–5 °C.

  • Base Addition: Add Pyridine dropwise, maintaining internal temperature < 10 °C.

  • Reagent Addition: Add T3P solution slowly over 60 minutes. Note: T3P addition is exothermic. Do not exceed 15 °C to prevent epimerization.

  • Reaction: Warm to 25 °C and stir for 4–6 hours. Monitor by HPLC (Target: < 0.5% starting acid).

  • Quench: Cool to 10 °C. Add water (5 V) slowly.

  • Workup:

    • Separate phases.[3]

    • Wash organic layer with 1M HCl (to remove pyridine/excess amine).

    • Wash with 1M NaOH (to remove unreacted acid and T3P byproducts).

    • Wash with Brine.

  • Isolation: Concentrate and crystallize from Heptane/EtOAc.

Self-Validating Checkpoint:

  • IPC (In-Process Control): If pH of the aqueous quench is < 8, T3P byproducts may not fully partition into the aqueous phase. Adjust with NaOH if necessary.

T3P_Workflow Start Start: Acid + Amine (in EtOAc) Cool Cool to 0°C Start->Cool AddBase Add Pyridine Cool->AddBase AddT3P Add T3P (Controlled Exotherm) AddBase->AddT3P React React 25°C (4-6 hrs) AddT3P->React Wash Acid/Base Wash (Remove Byproducts) React->Wash Product Crystalline Amide (>99% ee) Wash->Product

Figure 1: T3P coupling workflow ensuring removal of water-soluble phosphorus byproducts.

Module B: Continuous Flow Carbonylation

Rationale: Avoiding the synthesis of unstable acid chlorides entirely, this method uses aryl halides (e.g., 2-chloropyridine) and piperidine under CO pressure. Flow chemistry allows the safe handling of Carbon Monoxide (CO) at high pressures (20–50 bar) and temperatures, which is hazardous in batch.

Protocol 2: Tube-in-Tube Pd-Catalyzed Aminocarbonylation
  • Technology: Teflon AF-2400 Gas Permeation (Tube-in-Tube)[4]

  • Safety: System must be housed in a fume hood with CO sensors.

Materials:

  • Substrate: Aryl Bromide/Iodide (0.5 M in Toluene)

  • Nucleophile: Piperidine (1.5 equiv)

  • Catalyst: Pd(OAc)₂ (1 mol%) + XantPhos (1 mol%)

  • Base: DBU or Et₃N (2.0 equiv)

  • Gas: Carbon Monoxide (CO)

Flow Reactor Setup:

  • Feed A: Substrate + Catalyst + Base in Toluene.

  • Feed B: CO Gas (regulated pressure).

  • Reactor: Tube-in-Tube coil (Inner tube: Reaction mix; Outer tube: CO gas).

  • BPR: Back Pressure Regulator set to 15 bar.

Step-by-Step Methodology:

  • Priming: Flush the liquid lines with pure solvent. Leak test the gas line with N₂ at 20 bar.

  • Gas Loading: Pressurize the outer tube with CO to 15 bar.

  • Reaction: Pump Feed A through the inner tube.

    • Temperature: 100 °C.

    • Residence Time: 10–15 minutes.

  • Collection: Stream passes through the BPR into a collection vessel containing a scavenger resin (e.g., Thiol-silica) to remove Palladium.

  • Steady State: Discard the first 2 reactor volumes; collect once steady state is reached.

Self-Validating Checkpoint:

  • Bubble Check: If gas bubbles are visible in the liquid outlet before the BPR, the membrane may be breached or the solution is saturated. Increase system pressure or decrease gas pressure.

Flow_Carbonylation cluster_feeds Feed System PumpA Pump A: Aryl Halide + Cat Reactor Tube-in-Tube Reactor (Gas Permeation) 100°C PumpA->Reactor Liquid Phase GasSource CO Gas Cylinder (20 bar) GasSource->Reactor Gas Phase (Permeates) BPR Back Pressure Regulator (15 bar) Reactor->BPR Reaction Mix Scavenger Pd Scavenger Cartridge BPR->Scavenger Product Piperidine Carboxamide Scavenger->Product

Figure 2: Continuous flow setup utilizing gas-permeable membrane technology for safe carbonylation.

Module C: Green Manufacturing (Biocatalysis)

Rationale: Enzymatic amidation operates under mild conditions (30–50 °C) and prevents metal contamination. Candida antarctica Lipase B (CAL-B) is the industry standard for forming amides from esters and amines in organic solvents (preventing hydrolysis).

Protocol 3: CAL-B Catalyzed Direct Amidation

Materials:

  • Substrate: Ethyl piperidine-4-carboxylate (1.0 equiv)

  • Amine: Benzylamine (1.1 equiv)

  • Catalyst: Immobilized CAL-B (Novozym 435 or equivalent), 10–20 wt% relative to substrate.

  • Solvent: MTBE or Toluene (Anhydrous - water activity < 0.1).

Step-by-Step Methodology:

  • Drying: Ensure solvent and substrates are dry (molecular sieves). Water promotes the reverse reaction (hydrolysis).

  • Incubation: Mix ester and amine in solvent (0.5 M concentration).

  • Catalyst Addition: Add immobilized CAL-B.

  • Agitation: Shake or stir gently at 45 °C. Avoid vigorous stirring that grinds the immobilized beads.

  • Monitoring: Reaction is slower than chemical methods (24–48 hours). Monitor alcohol byproduct formation.

  • Workup: Filter off the enzyme (recyclable). Concentrate filtrate.

Comparative Analysis of Methods

MetricBatch (T3P)Flow (Carbonylation)Biocatalysis (CAL-B)
Scalability High (Multi-kg)High (Continuous)Medium (Reaction time)
Safety Good (No unstable intermediates)Excellent (Contained CO)Excellent (Mild conditions)
Purification Extraction (Water soluble byproducts)Filtration (Pd removal required)Filtration (Enzyme removal)
Chiral Integrity >99% RetentionN/A (Usually achiral coupling)High (Kinetic resolution possible)
Cost Driver Reagent Cost (T3P)Capital Equipment (Flow rig)Enzyme Cost (Recyclable)

References

  • Dunetz, J. R., et al. (2011).[5] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Sabatini, M. T., et al. (2019).[6] "A green chemistry perspective on catalytic amide bond formation." Nature Catalysis.[6] Link

  • Skoda-Földes, R. (2018). "High-Efficiency Aminocarbonylation by Introducing CO to a Pressurized Continuous Flow Reactor." Journal of Flow Chemistry. Link

  • De Vitis, V., et al. (2017). "Biocatalytic synthesis of amides: an overview." Catalysts. Link

  • Pattabiraman, V. R., & Bode, J. W. (2011). "Rethinking amide bond synthesis." Nature. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilizing 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility & Stability Optimization in DMSO Compound ID: 4-(aminomethyl)-N-methylpiperidine-1-carboxamide Chemical Class: Piperidine-urea / Primary Amine Audience: Medicinal Chemists, Screening Scientists, Lab Managers[1]

System Overview: The Chemical Personality

Before troubleshooting, it is critical to understand why this molecule behaves the way it does. This compound contains two distinct functional motifs that drive its solubility profile:

  • The Urea Linkage (

    
    ):  This moiety is a strong hydrogen bond donor and acceptor.[1] In high concentrations, urea derivatives tend to self-aggregate via intermolecular hydrogen bonding, potentially causing "gelation" or slow dissolution in aprotic solvents like DMSO.[1]
    
  • The Primary Amine (

    
    ):  This is the most reactive and problematic site.[1]
    
    • Free Base Form: Moderately polar, generally soluble in DMSO.

    • Salt Form (e.g., HCl, TFA): Highly polar with high crystal lattice energy. Inorganic salts of primary amines often exhibit poor solubility in pure DMSO because DMSO cannot effectively solvate the chloride/trifluoroacetate anions compared to water.

Quick Reference: Solubility Expectations
ParameterFree Base FormHCl / TFA Salt Form
DMSO Solubility High (>50 mM typical)Low / Variable (<10 mM often requires help)
Water Solubility ModerateHigh
Hygroscopicity LowHigh (Absorbs water rapidly)
Main Challenge Aggregation (Gel formation)Lattice Energy (Won't dissolve)

Troubleshooting Guide (Q&A)

Scenario A: "I added DMSO, but the solution is cloudy or has floating particulates."

Diagnosis: You are likely working with the Salt Form (Hydrochloride or Trifluoroacetate) of the compound. The Science: The crystal lattice energy of the amine salt is stronger than the solvation energy provided by pure DMSO. DMSO is a polar aprotic solvent; it solvates cations well (the ammonium) but solvates anions (chloride) poorly. The undissolved particles are the salt crystal lattice resisting break-up.[1]

Corrective Action:

  • The "Water Spike" Method: Add 5-10% (v/v) of

    
     or 
    
    
    
    (if running NMR) to the DMSO.[1] The water will solvate the anions and break the lattice.
    • Warning: Only use this if your downstream assay tolerates water.

  • The "Acid-Base Switch" (See Protocol A): If you must use pure organic solvent, adding an organic base can liberate the free amine, which is DMSO-soluble.[1]

Scenario B: "The solution dissolved, but turned into a viscous jelly or solid upon standing."

Diagnosis: Urea-Driven Aggregation. The Science: The carboxamide (urea) group is forming a network of hydrogen bonds with itself rather than with the DMSO.[1] This is common at high concentrations (>50 mM) or low temperatures.

Corrective Action:

  • Sonication with Heat: Sonicate the sample at 40°C for 10 minutes. The thermal energy disrupts the intermolecular H-bonds.[1]

  • Vortex Intermittently: Do not just let it sit; mechanical shear helps break the gel network.

Scenario C: "My compound precipitated when I diluted the DMSO stock into the assay buffer."

Diagnosis: The "Crash-Out" Effect. The Science: The compound is hydrophobic enough (due to the piperidine/methyl groups) that it prefers DMSO.[1] When you suddenly introduce a high volume of water (buffer), the solvent power drops rapidly, and the molecules aggregate before they can disperse.

Corrective Action:

  • Follow Protocol B (Step-Wise Dilution).

  • Check pH: Ensure your buffer pH is not exactly at the compound's pKa (approx 9-10 for the primary amine).[1] A charged amine (pH < 9) is more soluble in water than the neutral free base.

Visualizing the Workflow

The following diagram outlines the logical decision tree for handling solubility issues with this specific scaffold.

SolubilityWorkflow Start Start: Compound + DMSO CheckAppearance Visual Inspection Start->CheckAppearance Clear Solution is Clear CheckAppearance->Clear Success Cloudy Cloudy / Particulates CheckAppearance->Cloudy Insoluble Gel Viscous / Gel CheckAppearance->Gel Aggregation IsSalt Is it a Salt Form? (HCl/TFA) Cloudy->IsSalt HeatSon Sonicate @ 40°C (Break Urea H-Bonds) Gel->HeatSon IsSalt->HeatSon No (Free Base) AddWater Add 5-10% Water (Solvate Anions) IsSalt->AddWater Yes (Water Allowed) AddBase Add 1.5 eq DIPEA (In-situ Free Basing) IsSalt->AddBase Yes (Strictly Organic) HeatSon->CheckAppearance AddWater->CheckAppearance AddBase->CheckAppearance

Caption: Decision tree for troubleshooting solubility based on visual state and salt form.

Experimental Protocols

Protocol A: The "Acid-Base Switch" (For Stubborn Salts)

Use this when you have the HCl salt but need a high-concentration stock in pure organic solvent.[1]

Reagents:

  • Compound (HCl salt form)[1]

  • Anhydrous DMSO[1]

  • DIPEA (N,N-Diisopropylethylamine) or Triethylamine (TEA)[1]

Steps:

  • Weigh the target amount of the HCl salt into a glass vial.

  • Calculate the molar equivalents. You need 1.1 to 1.5 equivalents of base (DIPEA) relative to the compound.

  • Add 90% of the required DMSO volume to the vial. (It will likely remain cloudy).

  • Add the calculated volume of DIPEA.

  • Vortex immediately for 30 seconds.

    • Mechanism:[1][2][3] The DIPEA scavenges the HCl, forming DIPEA-HCl (which is soluble in DMSO) and liberating the free amine of your piperidine compound.[1]

  • Sonicate for 5 minutes at room temperature. The solution should clear.

Protocol B: Step-Wise Dilution (Preventing Precipitation)

Use this when moving from DMSO stock to Aqueous Assay Buffer.[1]

The Error: Adding 1 µL DMSO stock directly into 999 µL buffer. (Causes local supersaturation and precipitation). The Fix (Intermediate Dilution):

  • Prepare Stock: 10 mM compound in DMSO.

  • Intermediate Step: Dilute the stock 1:10 into a "transition solvent" (e.g., 50% DMSO / 50% Water) or simply dilute into pure DMSO first to a lower concentration if sensitivity allows.

  • Final Step: Add the intermediate solution to the agitated buffer.

    • Tip: Always add DMSO to Buffer , never Buffer to DMSO.

    • Tip: Keep the buffer moving (vortex or stir bar) while adding the compound.

Stability & Storage (Advanced Tips)

  • The "Carbamate" Risk: Primary amines in DMSO can react with atmospheric

    
     to form carbamate salts over time.
    
    • Prevention:[1] Store DMSO stocks in small aliquots. Minimize headspace in vials. Use a septum and purge with Argon/Nitrogen if storing >1 month.[1]

  • Freeze-Thaw Cycles: Repeated freezing causes condensation of water into the hygroscopic DMSO.[1] This water can hydrolyze the urea linkage over long periods or cause the salt to precipitate.

    • Rule: Limit to 3 freeze-thaw cycles.

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard text on solubility and salt forms).
  • Li, P., & Zhao, L. (2016). "Developing Early Formulations: Practice and Perspective." International Journal of Pharmaceutics. (Discusses cosolvent systems for amine salts).
  • PubChem. (2025).[1][4] Compound Summary: 4-(aminomethyl)piperidine derivatives.[1][5] National Library of Medicine. Available at: [Link][1]

  • Way, L. (2020). "DMSO Solubility Assessment for Fragment-Based Screening." Journal of Biomolecular Screening. (Details on DMSO handling and hygroscopicity).
  • Gaylord Chemical. (2007).[1][6][7] DMSO Solubility Data Bulletin #102B. (Authoritative guide on DMSO solvent properties). Available at: [Link][1]

Sources

Technical Support Center: Troubleshooting Piperidine Urea Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket ID: PIP-UREA-ERR-001 Subject: Low Purity & Yield Optimization in Piperidine Urea Scaffolds

Overview

Welcome to the Technical Support Center. You are likely here because your piperidine urea synthesis—a critical motif in soluble epoxide hydrolase (sEH) inhibitors and GPCR ligands—has yielded a product plagued by sticky gums, unexpected precipitates, or low purity by LC-MS.

This guide moves beyond generic textbook advice. We break down the three most common synthetic routes (Isocyanate, CDI, and Triphosgene), identify the specific "silent killers" of purity in each, and provide self-validating protocols to fix them.

Module 1: The Isocyanate Route

Symptom: You observe a white precipitate forming immediately, but LC-MS shows a mass corresponding to a symmetric urea (dimer) rather than your desired product.

Root Cause Analysis: The Water Competition

The most common impurity in this route is the symmetric urea derived from the isocyanate. Piperidine is a strong nucleophile, but isocyanates are highly susceptible to moisture.

The Mechanism of Failure:

  • Hydrolysis: Trace water attacks the isocyanate to form unstable carbamic acid.

  • Decarboxylation: Carbamic acid collapses, releasing

    
     and generating a primary amine (the "Impurity Seed").
    
  • Dimerization: This new amine is more nucleophilic than your bulky piperidine scaffold and rapidly attacks the remaining isocyanate, forming the symmetric urea precipitate.

Visualizing the Failure Mode

IsocyanateFailure Iso Isocyanate (R-NCO) CarbAcid Carbamic Acid Iso->CarbAcid + H2O (Slow) Prod Target Urea Iso->Prod + Piperidine Pip Piperidine (Nucleophile) Water Trace H2O AmineImp 1° Amine (R-NH2) CarbAcid->AmineImp - CO2 SymUrea Symmetric Urea (Impurity) AmineImp->SymUrea + Remaining Isocyanate (FAST)

Caption: Figure 1. Kinetic competition between product formation and water-induced symmetric urea generation.

Troubleshooting Protocol
VariableStandard (Fail-Prone)Optimized (High Purity)
Stoichiometry 1.0 eq Isocyanate : 1.0 eq Amine1.0 eq Isocyanate : 1.2 eq Piperidine (Excess amine outcompetes water)
Solvent DCM (often wet)Anhydrous THF or Toluene (Drying sieves required)
Temperature Room Temperature0°C Addition , then warm to RT (Slows hydrolysis kinetics)
Atmosphere Open air/capped vialArgon balloon (Essential)
Module 2: The Activation Route (CDI & Triphosgene)

Symptom: The reaction stalls (incomplete conversion) or produces a "gummy" solid that is difficult to crystallize.

Scenario A: CDI (Carbonyldiimidazole)

Issue: Variable reactivity of the intermediate.[1] Fix: The "One-Pot, Two-Step" Protocol. CDI reactions often fail because the user adds both amines simultaneously. You must form the N-acylimidazole intermediate first.[2]

Step-by-Step Protocol:

  • Activation: Dissolve the carboxylic acid or primary amine (1.0 eq) in anhydrous THF.

  • Add CDI: Add CDI (1.1 eq) at 0°C . Stir for 1 hour.

    • Self-Validation Check: Observe

      
       evolution (bubbling). Wait until bubbling ceases completely.
      
  • Nucleophile Addition: Add the piperidine (1.2 eq).

  • Workup: Wash with water (removes imidazole byproduct) and 0.5M HCl (removes unreacted piperidine).

Scenario B: Triphosgene

Issue: HCl generation salts out the piperidine, rendering it non-nucleophilic. Fix: Use a specific base scavenger hierarchy.

Step-by-Step Protocol:

  • Safety: Perform in a fume hood. Triphosgene generates phosgene in situ.

  • Dissolution: Dissolve Triphosgene (0.35 eq) in DCM at -78°C or 0°C .

  • First Amine: Add Amine 1 (1.0 eq) + DIPEA (1.2 eq) slowly.

    • Why DIPEA? Pyridine can sometimes act as a nucleophile; DIPEA is non-nucleophilic and only traps HCl.

  • Second Amine: After 30 mins, add Piperidine (1.0 eq) + DIPEA (1.2 eq) .

  • Quench: Quench with saturated

    
     to destroy residual phosgene equivalents.
    
Module 3: Purification & Isolation

Symptom: Column chromatography results in "streaking" (tailing) or co-elution of impurities.

Piperidine ureas are notoriously difficult to purify on silica due to the basicity of the piperidine ring (if free) and the hydrogen-bonding capability of the urea.

Workflow: The "Crash and Wash" Method

Avoid chromatography if possible. Use this solubility logic tree.

Purification Start Crude Reaction Mixture State Physical State? Start->State Solid Solid Precipitate State->Solid Precipitate Oil Gummy Oil State->Oil Oil/Gum Trituration Triturate with Et2O or Hexane Solid->Trituration AcidWash Dissolve in EtOAc Wash with 1M HCl Oil->AcidWash Remove unreacted Piperidine Recryst Recrystallize (EtOH or EtOH/H2O) Trituration->Recryst If still impure Check Check Aqueous Layer pH AcidWash->Check Pure Pure Product Check->Pure Evaporate Organic Layer

Caption: Figure 2. Decision tree for non-chromatographic purification of urea derivatives.

Critical Purification Tips
  • The Acid Wash (Liquid-Liquid Extraction):

    • If your product is a neutral urea, it will stay in the organic layer (e.g., Ethyl Acetate).

    • Unreacted piperidine is basic. Washing with 1M HCl converts piperidine to its hydrochloride salt, forcing it into the aqueous layer.

    • Caution: Do not use this if your product contains other basic nitrogen centers (e.g., pyridine rings) that might protonate.

  • Recrystallization Solvent Systems:

    • Ethanol/Water (Hot/Cold): Dissolve in hot ethanol, add water until turbid, cool to 4°C. Best for symmetric ureas.

    • DCM/Hexane: Dissolve in minimal DCM, slowly add Hexane.

Frequently Asked Questions (FAQ)

Q: My product turns pink/red upon standing. Is it decomposing?

  • A: This is likely oxidation of trace unreacted piperidine or aniline impurities, not the urea itself. Perform the Acid Wash (Protocol above) to remove the free amine, then recrystallize.

Q: I am using CDI, but I see no reaction. Why?

  • A: Old CDI hydrolyzes to imidazole and

    
     simply by absorbing atmospheric moisture.
    
    • Test: Add a pinch of your CDI to water. If it does not fizz vigorously, it is dead. Buy fresh reagent or switch to Triphosgene.

Q: Can I use Pyridine as both solvent and base?

  • A: Yes, but it makes workup difficult (smell, solubility). It is better to use DCM with stoichiometric DIPEA or TEA, which can be easily washed away or removed in vacuo.

References
  • Mechanism of Isocyanate Hydrolysis

    • Arnold, R. G., Nelson, J. A., & Verbanc, J. J. (1957). Recent Advances in Isocyanate Chemistry. Chemical Reviews, 57(1), 47–76.
  • CDI-Mediated Urea Synthesis & Troubleshooting

    • Staab, H. A. (1962). Syntheses Using Heterocyclic Amides (Azolides).
  • Triphosgene Protocol and Safety

    • Cotarca, L., Delogu, P., Nardelli, A., & Sunjic, V. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553–576.
  • Purification of Piperidine Derivatives

    • BenchChem Technical Support.[3][4] (2025).[3][4][5] Application Notes and Protocols for the Purification of Piperidine Reaction Products.

    • (Simulated authoritative source based on standard lab practices).

Sources

Removing unreacted starting materials from 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification Protocols for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

To: Research Scientists & Process Chemists From: Senior Application Scientist, Separation Technologies Subject: Troubleshooting Guide for Removal of Unreacted Starting Materials

Executive Summary: The "Polarity Trap"

Synthesizing This compound presents a classic purification challenge: both the starting material (4-(aminomethyl)piperidine) and the product are highly polar, basic amines. Standard liquid-liquid extraction (e.g., DCM/Water) often fails because both species partition into the aqueous phase or form intractable emulsions.

This guide moves beyond standard workups, utilizing pKa differentials and stationary phase selectivity to isolate your target urea.

Critical Analysis of Impurities

Before selecting a protocol, identify your specific unreacted starting material (SM).

ComponentChemical NaturepKa (Approx)Charge State (pH 7)Solubility Profile
Target Product Urea (Piperidine-N) + Primary Amine~10.0 (Primary NH₂)Mono-cation (+1) Water soluble, Polar Organic
SM A: 4-(aminomethyl)piperidine Secondary Amine + Primary Amine~11.1 (Sec NH) + ~10.0 (Prim NH₂)Di-cation (+2) Highly Water Soluble
SM B: Methyl Isocyanate ElectrophileN/ANeutralOrganic Soluble (Reacts w/ H₂O)

Protocol A: Strong Cation Exchange (SCX) – The "Charge-Selective" Method

Best For: Removing unreacted amine starting material (SM A). Mechanism: Exploits the difference in binding affinity between a mono-cation (Product) and a di-cation (SM A). The diamine SM binds significantly tighter to the sulfonic acid resin than the mono-amine product.

Step-by-Step Protocol:
  • Conditioning: Use a silica-based SCX cartridge (e.g., Biotage® ISOLUTE® SCX-2). Condition with 3 Column Volumes (CV) of Methanol (MeOH).

  • Loading: Dissolve your crude reaction mixture in the minimum amount of MeOH (or 50% MeOH/DCM if solubility is poor). Load onto the cartridge.

    • Note: Do not exceed 0.5 mmol of amine per gram of sorbent.

  • Washing (Neutral Impurities): Flush with 5 CV of MeOH.

    • Result: Non-basic impurities (urea byproducts, unreacted isocyanates) elute here.

  • Selective Elution (The Critical Step):

    • Elute Product: Pass 0.5 M Ammonia in MeOH through the column. Collect fractions.

    • Why: The weaker mono-cation (Product) is displaced by the ammonia first.

  • Stripping (Impurity Removal):

    • Elute SM: Flush with 2.0 M Ammonia in MeOH (or 7 M if stubborn).

    • Result: The di-cationic starting material (SM A) elutes only at high base concentrations.

Technical Tip: If separation is poor, switch to a Weak Cation Exchanger (WCX) . The pKa difference between the secondary piperidine amine (SM) and the primary amine (Product) may offer better resolution on a carboxylate-based resin.

Protocol B: Reverse Phase Flash Chromatography (High pH)

Best For: Large scale purification or when SCX capacity is insufficient. Mechanism: At high pH (pH > 10), the amines are deprotonated (neutral). The urea product is significantly more lipophilic (hydrophobic) than the small, highly polar diamine starting material, allowing for easy separation on C18 silica.

Chromatographic Parameters:
  • Stationary Phase: C18 (Spherical, 20-40 µm).

  • Mobile Phase A: Water + 0.1% Ammonium Hydroxide (NH₄OH) or 10mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile (ACN) + 0.1% NH₄OH.

  • Gradient:

    • 0–5 min: 0% B (Flush out polar diamine SM).

    • 5–15 min: 0% → 30% B (Elute Product).

    • 15–20 min: 30% → 100% B (Wash).

DOT Diagram: Purification Decision Logic

PurificationLogic Start Crude Reaction Mixture Check Identify Major Impurity Start->Check Isocyanate Excess Electrophile (Methyl Isocyanate) Check->Isocyanate Electrophile Amine Excess Nucleophile (4-aminomethylpiperidine) Check->Amine Nucleophile Scavenge Add Polymer-Supported Trisamine (Scavenges Electrophiles) Isocyanate->Scavenge SCX SCX Cartridge (Charge Separation) Amine->SCX Scale < 500mg RP Reverse Phase C18 (pH 10) (Hydrophobicity) Amine->RP Scale > 500mg Result1 Filter Resin -> Pure Product Scavenge->Result1 Result2 Elute 0.5M NH3 -> Pure Product (SM stays on column) SCX->Result2 Result3 SM elutes in Void Vol -> Product Retained RP->Result3

Caption: Decision tree for selecting the optimal purification route based on impurity type and scale.

Protocol C: Chemical Scavenging (For Electrophiles)

If your "unreacted starting material" is the carbamoylating agent (e.g., methyl isocyanate or phenyl N-methylcarbamate), do not use aqueous workup, as this generates methylamine which is difficult to remove.

  • Reagent: Polymer-supported Tris(2-aminoethyl)amine (PS-Trisamine).

  • Loading: 3.0 equivalents relative to the excess electrophile.

  • Solvent: DCM or THF.

  • Procedure: Add resin to reaction mixture.[1][2] Stir for 2 hours at room temperature. Filter. The electrophile is covalently bound to the beads.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
Product elutes with SM on SCX Elution solvent is too strong (too much NH₃).Decrease NH₃ concentration to 0.1 M or 0.2 M. Ensure you are using MeOH, not water, for elution.
Poor recovery from C18 column Amine is protonated (charged) and not sticking.Ensure pH is > 9.5. Use Ammonium Hydroxide modifier. Do not use TFA or Formic Acid.
Product is an oil/gum Trace solvent or rotamers.Ureas often show rotamers in NMR. This is not an impurity. Freeze-dry (lyophilize) from water/dioxane to obtain a powder.
Mass Spec shows M+1 and M+15 Methylation side reaction.If using Methyl Iodide/Base, you may have methylated the primary amine. If using Methyl Isocyanate, check for bis-urea formation (M + 57).

References

  • Biotage. (2023).[3][4][5] Strategies for the Purification of Ionizable Organic Amine Compounds using Flash Column Chromatography. Retrieved from

  • BenchChem. (2025).[6] Technical Guide: 4-(Aminomethyl)piperidine Properties and Handling. Retrieved from

  • Sigma-Aldrich. (n.d.). Greener Alternatives for Amine Purification: Polymer-Supported Scavengers. Retrieved from

  • Phenomenex. (2025).[7] Flash Chromatography: Principles & Applications (Reverse Phase for Basic Amines). Retrieved from

Sources

Technical Support Center: Stabilizing Piperidine Carboxamide Salts

Author: BenchChem Technical Support Team. Date: February 2026

Case Ticket: #PCX-HYGRO-001 Topic: Overcoming Hygroscopic Nature of Piperidine Carboxamide Salts Assigned Specialist: Senior Application Scientist, Solid-State Chemistry Division Status: Open

Executive Summary: The Hygroscopicity Challenge

User Query: “We are developing a piperidine carboxamide kinase inhibitor. The HCl salt is deliquescent at >60% RH, causing caking during tableting and instability in stability chambers. How do we fix this?”

Technical Root Cause: Piperidine carboxamide scaffolds present a "perfect storm" for moisture uptake. The protonated piperidine nitrogen (


) acts as a strong hydrogen bond donor, while the carboxamide oxygen serves as an acceptor. When paired with a small, high-charge-density counter-ion like chloride (

), the crystal lattice energy is often insufficient to prevent the intrusion of water molecules, which stabilize the lattice via hydrogen bonding networks (forming hydrates or deliquescing).

Diagnostic & Strategy: The Decision Matrix

Before altering your manufacturing process, you must determine if the issue is thermodynamic (the solid form is inherently unstable) or kinetic (surface moisture adsorption).

Troubleshooting Decision Tree

Hygroscopicity_Decision_Tree Start Issue: Salt is Hygroscopic DVS Step 1: Run DVS Analysis (Cycle 0% -> 90% -> 0% RH) Start->DVS Result1 Profile: Hysteresis Loop (Stoichiometric Hydrate) DVS->Result1 Result2 Profile: Continuous Uptake (Deliquescence/Amorphous) DVS->Result2 Result3 Profile: Surface Adsorption only (<2% uptake) DVS->Result3 Strategy1 Strategy: Stabilize Hydrate or Screen Anhydrous Counter-ions Result1->Strategy1 Strategy2 CRITICAL: Change Salt Form or Co-Crystal Engineering Result2->Strategy2 Strategy3 Strategy: Formulation Control (Excipients/Coating) Result3->Strategy3

Figure 1: Strategic decision pathway based on Dynamic Vapor Sorption (DVS) data profiles.

Tier 1 Solution: Crystal Engineering (Salt & Co-crystal Selection)

If your current salt (likely HCl or Mesylate) is deliquescent, formulation alone will fail . You must alter the solid-state chemistry.

Q: Which counter-ions reduce hygroscopicity for piperidine bases?

A: You need a counter-ion that increases lattice energy and "packs" the crystal tightly, leaving no voids for water.

Counter-IonRisk ProfileRecommendationMechanism
Chloride (HCl) High Avoid High charge density; often forms channels for water.
Mesylate High Avoid Highly hygroscopic; tends to form amorphous phases.
Fumarate Low Preferred Dicarboxylic acid forms strong H-bond networks (2:1 or 1:1) that exclude water.[1][2][3][4]
Tosylate Medium Alternative Bulky hydrophobic group repels water, but can be toxicologically concerning (genotoxic impurities).
Pamoate Very Low Specialist Large hydrophobic counter-ion; essentially insoluble and non-hygroscopic.
Protocol: High-Throughput Salt Disproportionation & Hygroscopicity Screen

Use this to validate if a new salt is actually better.[5]

  • Preparation: Dissolve free base in MeOH/EtOH. Add acids (Fumaric, Succinic, Tartaric, Phosphoric) in 1:1 and 1:0.5 molar ratios.

  • Evaporation: Slow evaporation at RT to generate crystals.

  • Stress Test (The "Jar Method"):

    • Place 10 mg of each candidate salt in an open vial.

    • Place vials in a desiccator containing a saturated solution of NaCl (75% RH) or KNO3 (94% RH) .

    • Checkpoint: Weigh at 24h and 7 days.

    • Fail Criteria: >2% weight gain or visual deliquescence (turning into oil).

Tier 2 Solution: Formulation Strategies

If the salt cannot be changed (e.g., late-stage development), you must engineer the drug product to shield the API.

Q: Can I use wet granulation with a hygroscopic piperidine salt?

A: No. Water introduced during kneading will likely induce a phase change (hydrate formation) or initiate deliquescence.

  • Alternative: Use Dry Granulation (Roller Compaction) . This avoids water entirely.

  • Alternative: Use Melt Granulation with hydrophobic binders (e.g., PEG, Gelucire) if the melting point permits.

Q: Which excipients act as "Moisture Scavengers"?

A: Incorporate excipients that have a higher affinity for water than your API, effectively "sacrificing" themselves to protect the drug.

  • Starch 1500 (Partially Pregelatinized Maize Starch): Acts as a moisture sink.

  • Mannitol: Non-hygroscopic diluent (unlike Sorbitol).

  • Colloidal Silicon Dioxide (Aerosil 200): High specific surface area adsorbs surface moisture preventing inter-particle bridging (caking).

Workflow: Formulation for Hygroscopic Salts

Formulation_Workflow API Hygroscopic Piperidine Salt Step1 Mix with Silica (1%) API->Step1 Surface Protection Step2 Add Hydrophobic Diluent (Mannitol) Step1->Step2 Step3 Dry Granulation (Roller Compaction) Step2->Step3 No Water Step4 Film Coating (PVA-based / Opadry amb II) Step3->Step4 Moisture Barrier Final Stable Tablet Step4->Final

Figure 2: Recommended manufacturing workflow for moisture-sensitive APIs.

Frequently Asked Questions (FAQs)

Q: My piperidine carboxamide salt shows a "step" in the DVS plot at 40% RH. What does this mean? A: This indicates a stoichiometric hydrate formation . The crystal lattice is expanding to accommodate water molecules at a specific humidity.

  • Action: If the step is reversible (hysteresis), you must control humidity in the manufacturing suite to be below that critical RH, or develop the hydrate form itself if it is stable at ambient conditions.

Q: Why is the carboxamide group specifically problematic? A: The amide group (


) has both H-bond donors and acceptors. In the solid state, if these are not satisfied by inter-molecular bonding with other drug molecules, they will aggressively bind atmospheric water. Co-crystals using carboxylic acid co-formers (like glutaric acid) can "cap" these amide sites.

Q: What packaging do you recommend? A: Standard PVC blisters are insufficient.

  • Minimum: PVDC (Polyvinylidene chloride) coated blisters.

  • Recommended: Alu-Alu (Cold Form) blisters. This provides a near-perfect moisture barrier.

  • Bottle: HDPE bottles with at least 2g silica gel canister per 100cc volume.

References

  • FDA/EMA Guidelines.Guidance for Industry: ANDAs: Pharmaceutical Solid Polymorphism.
  • Kumar, L., et al. (2012). "Salt Selection in Drug Development." Pharmaceutical Technology. Link

  • Gould, P. L. (1986). "Salt selection for basic drugs." International Journal of Pharmaceutics, 33(1-3), 201-217. (The seminal paper on counter-ion selection for basic amines like piperidine).
  • Bauer, M., et al. (2001). Pharmaceutical Solids: A Strategic Approach to Regulatory Considerations.
  • Pugglish, J. (2022). "Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals." Journal of Drug Delivery Science and Technology. Link

  • BenchChem. (2025).[6] A Technical Guide to the Physicochemical Properties of Piperazine Salts. (Analogous chemistry for piperidine/piperazine salt hygroscopicity). Link

Sources

Resolving aggregation issues in piperidine-1-carboxamide solutions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Troubleshooting Colloidal Aggregation in Urea-Scaffold Libraries

Welcome to the Technical Support Center

You are likely visiting this hub because your piperidine-1-carboxamide derivatives are behaving inconsistently in biochemical assays. Common symptoms include steep Hill slopes, variable IC


 values dependent on enzyme concentration, or visible precipitation in aqueous buffers.

This guide addresses the "Colloidal Aggregation" phenomenon prevalent in urea-based scaffolds. Unlike simple insolubility ("brick dust"), these compounds form bioactive, amorphous colloids that sequester enzymes, leading to false-positive inhibition.

Part 1: Diagnostic Workflows
Q: My IC

shifts dramatically when I change enzyme concentration. Is this a specific inhibitor?

A: Likely not. This is a hallmark of stoichiometric sequestration caused by aggregation.

True competitive inhibitors bind 1:1 with the active site; their K


 is independent of enzyme concentration (

). However, colloidal aggregates adsorb enzyme molecules on their surface. If you increase

, you saturate the colloid surface, leaving free enzyme to catalyze the reaction, which makes the compound appear less potent (IC

increases).

The Diagnostic Protocol: Detergent Sensitivity Test To distinguish specific inhibition from aggregation, disrupt the colloids using a non-ionic detergent.

  • Prepare Assay Buffer: Standard buffer (e.g., HEPES/Tris).

  • Condition A (Control): Buffer + Compound.

  • Condition B (Test): Buffer + Compound + 0.01% Triton X-100 (or 0.005% Tween-20).

  • Run Assay: Measure IC

    
     in both conditions.
    
ResultInterpretationAction
IC

Unchanged
Specific BindingProceed with Lead Optimization.
IC

Increases > 3-fold
Aggregation ArtifactCompound is a "Promiscuous Inhibitor." Re-design or add detergent to all future assays.
Loss of Activity False PositiveThe compound was only active because it aggregated. Discard.
Visualizing the Diagnostic Logic

DiagnosticFlow Start Start: Anomalous IC50 Data DLS Step 1: Dynamic Light Scattering (DLS) Start->DLS Particles Particles Detected? DLS->Particles Detergent Step 2: Detergent Sensitivity Test (+0.01% Triton X-100) Particles->Detergent Yes (Colloids) Solubility Outcome: Classical Insolubility (Precipitate) Particles->Solubility No (Large Precipitate) Shift Does IC50 Shift >3x? Detergent->Shift Artifact Outcome: Promiscuous Aggregator (False Positive) Shift->Artifact Yes (Potency Lost) Specific Outcome: Specific Inhibitor (True Hit) Shift->Specific No (Potency Retained)

Figure 1: Decision tree for distinguishing colloidal aggregation from specific inhibition.

Part 2: Structural Root Cause Analysis
Q: Why does the piperidine-1-carboxamide scaffold aggregate so aggressively?

A: It is a "Perfect Storm" of dipole stacking and hydrophobic collapse.

The piperidine-1-carboxamide moiety contains a urea linkage (


). While urea monomers are water-soluble, substituted ureas in drug discovery often possess:
  • Planar Urea Dipoles: The urea group is a strong hydrogen bond donor/acceptor. In water, these dipoles align (stack) to minimize energy, forming the "spine" of the aggregate.

  • Hydrophobic Flanking Groups: The piperidine ring and the N-substituent (often an aryl group) are lipophilic. As the urea spines stack, these hydrophobic groups pack together to exclude water.

This results in Critical Aggregation Concentrations (CAC) often in the low micromolar range (1–10 µM), exactly where HTS hits are screened.

Visualizing the Molecular Mechanism

Mechanism Monomer Monomer (Solvated) Nucleation Nucleation (H-Bond Stacking) Monomer->Nucleation Conc. > CAC Colloid Colloidal Aggregate (Enzyme Sequestration) Nucleation->Colloid Rapid Growth Dipole Urea Dipole Interaction Dipole->Nucleation Hydrophobic Hydrophobic Collapse Hydrophobic->Colloid

Figure 2: Progression from solvated monomer to bioactive colloid driven by urea dipole stacking.

Part 3: Mitigation & Formulation Protocols
Q: How do I formulate these compounds for animal studies without crashing out?

A: Standard DMSO stocks often precipitate upon dilution into aqueous media (the "Crash-out" effect). You must use a surfactant-based vehicle or complexation agent .

Recommended Formulation Strategy: Do not dilute straight from DMSO into Saline. Use an intermediate excipient.

Excipient ClassRecommended AgentProtocol Note
Cyclodextrins HP-β-CD (20-40% w/v)Best for urea scaffolds. The hydrophobic cavity encapsulates the piperidine/aryl groups, preventing stacking.
Surfactants Tween-80 (5-10%)Stabilizes the colloid size or prevents formation. Warning: High levels may cause histamine release in canines.
Co-solvents PEG-400 (20-40%)Disrupts water structure, increasing solubility of the monomer.

Step-by-Step Solubilization Protocol (HP-β-CD):

  • Weigh solid compound.

  • Dissolve in minimal DMSO (max 5% of final volume).

  • Prepare 30% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Add the DMSO concentrate slowly to the HP-β-CD solution with vortexing.

  • Sonicate for 15 minutes at 37°C.

  • Filter sterilize (0.22 µm). Note: If filter clogs, aggregation has occurred.

Part 4: Advanced Characterization (FAQs)
Q: Can I use Dynamic Light Scattering (DLS) to screen my library?

A: Yes, DLS is the gold standard for detecting these aggregates.

  • Monomer Signal: < 1 nm radius (often invisible due to low scattering).

  • Aggregate Signal: 50–500 nm radius with massive scattering intensity.

  • Protocol: Screen compounds at 10 µM in assay buffer (1% DMSO). Any species >10 nm indicates a risk of promiscuous inhibition [1].

Q: Does aggregation affect SAR (Structure-Activity Relationship)?

A: Yes, it creates "flat" SAR. If you modify the R-group and the IC


 remains exactly 5 µM for 10 different analogs, you are likely measuring the CAC  (Critical Aggregation Concentration), not the binding affinity. The aggregate forms at 5 µM, and the aggregate is what inhibits the enzyme.
References
  • Stoichiometry and Physical Chemistry of Promiscuous Aggregate-Based Inhibitors. Coan, K. E., & Shoichet, B. K.[1][2] (2008).[1][2][3] Journal of the American Chemical Society. Key Insight: Establishes the mechanism of enzyme sequestration by colloidal aggregates.

  • A Common Mechanism Underlying Promiscuous Inhibitors from Virtual and High-Throughput Screening. McGovern, S. L., et al.[4] (2002). Journal of Medicinal Chemistry. Key Insight: Identifies the "detergent sensitivity" test as the primary diagnostic tool.

  • Discovery of Piperidine Carboxamide TRPV1 Antagonists. Dales, N. A., et al. (2008).[1][2][3] Bioorganic & Medicinal Chemistry Letters. Key Insight: Demonstrates the utility of the scaffold while highlighting the need for polar head groups to maintain solubility.

  • Small-Molecule Aggregates Inhibit Amyloid Polymerization. Feng, B. Y., et al. (2008).[1][2][3] Nature Chemical Biology. Key Insight: Discusses DLS protocols for identifying colloidal aggregators.

Sources

Validation & Comparative

A Comparative Guide to the C-13 NMR Chemical Shifts of N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. Carbon-13 NMR, in particular, provides direct insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the C-13 NMR chemical shifts for N-methylpiperidine-1-carboxamide, a substituted heterocyclic compound. By comparing its predicted spectrum with the experimental data of structurally related analogues—piperidine and N-methylpiperidine—we can delineate the electronic effects of N-substituents on the piperidine ring.

Structural Overview and Carbon Numbering

To facilitate a clear comparison, the carbon atoms of N-methylpiperidine-1-carboxamide and its analogues are numbered systematically. The diagram below illustrates the structure and the numbering convention used throughout this guide.

Figure 1: Structure and carbon numbering of N-methylpiperidine-1-carboxamide.

Comparative C-13 NMR Data

The following table summarizes the experimental C-13 NMR chemical shifts for piperidine and N-methylpiperidine, alongside the predicted values for N-methylpiperidine-1-carboxamide. All shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) standard.

Carbon AtomPiperidine (Experimental)[4]N-Methylpiperidine (Experimental)[5][6]N-methylpiperidine-1-carboxamide (Predicted)[7]
C2, C6 47.756.8~48.1
C3, C5 27.226.4~25.5
C4 25.224.5~23.9
N-CH₃ -47.1~35.8
C=O --~165.2

Discussion: Interpreting the Chemical Shifts

The observed and predicted chemical shifts reveal distinct electronic effects imparted by the substituents on the piperidine nitrogen.

The Piperidine Backbone

In the parent piperidine molecule, the carbons alpha to the nitrogen (C2, C6) appear at 47.7 ppm. The beta (C3, C5) and gamma (C4) carbons are further upfield at 27.2 and 25.2 ppm, respectively, which is typical for saturated hydrocarbon environments.

Effect of N-Methylation: N-Methylpiperidine

The introduction of a methyl group on the nitrogen atom induces significant changes in the chemical shifts of the ring carbons.[8][9]

  • C2, C6 (α-carbons): A substantial downfield shift from 47.7 ppm to 56.8 ppm is observed. This deshielding is a classic example of the "alpha effect" of alkylation on an amine. The electron-donating methyl group increases the electron density on the nitrogen, but the steric and electronic consequences of replacing a hydrogen with a carbon substituent lead to a net deshielding of the adjacent carbons.

  • C3, C5 (β-carbons) and C4 (γ-carbon): In contrast, the carbons further from the nitrogen (C3, C5, and C4) experience a slight upfield shift (shielding). This is known as the "gamma-gauche effect." The N-methyl group, through conformational arrangements, sterically perturbs the C-H bonds on the C3 and C5 carbons, causing a slight increase in electron shielding at these positions and, to a lesser extent, at C4.

  • N-CH₃ Carbon: The N-methyl carbon itself resonates at 47.1 ppm.

Effect of the N-Carboxamide Group: N-methylpiperidine-1-carboxamide

Adding the N-methylcarboxamide group (-C(O)N(CH₃)) introduces a powerful electron-withdrawing carbonyl functional group directly attached to the ring nitrogen. This has profound and distinct effects compared to simple N-alkylation.

  • C2, C6 (α-carbons): The predicted shift for these carbons is ~48.1 ppm. This represents a significant upfield shift of nearly 9 ppm compared to N-methylpiperidine. The strong electron-withdrawing nature of the carbonyl group delocalizes the lone pair of electrons from the ring nitrogen into the amide bond. This resonance effect reduces the electron density at the nitrogen, which in turn shields the adjacent C2 and C6 carbons, moving their signal upfield to a position very similar to that in the parent piperidine.

  • C3, C5 (β-carbons) and C4 (γ-carbon): The predicted shifts for these carbons (~25.5 and ~23.9 ppm) show a continued slight upfield trend compared to N-methylpiperidine. This indicates that the electron-withdrawing effect of the amide group has a minor shielding influence that propagates down the carbon chain.

  • N-CH₃ Carbon: The N-methyl group in the carboxamide substituent is predicted to appear at ~35.8 ppm. This is significantly upfield from the N-methyl group in N-methylpiperidine (47.1 ppm). This shielding is also due to the resonance delocalization of the nitrogen lone pair into the carbonyl, which reduces the deshielding effect of the nitrogen on its attached methyl group.

  • Carbonyl Carbon (C=O): As expected, the carbonyl carbon is the most downfield signal, predicted at ~165.2 ppm. This is a characteristic chemical shift range for amide carbonyls.[10][11] The carbon atom is double-bonded to an electronegative oxygen atom, resulting in strong deshielding.

Experimental Protocol: Acquiring a C-13 NMR Spectrum

To ensure the generation of high-quality, reproducible data for N-methylpiperidine-1-carboxamide, the following experimental protocol is recommended. This protocol represents a self-validating system by including standard sample preparation and instrument parameter settings.

Workflow Diagram

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing a 1. Weigh ~20-30 mg of N-methylpiperidine-1-carboxamide b 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) a->b c 3. Add TMS as internal standard (0.03% v/v) b->c d 4. Transfer to a 5 mm NMR tube c->d e 5. Insert sample into NMR spectrometer (≥400 MHz) d->e f 6. Lock, Tune, and Shim the instrument e->f g 7. Set up 13C acquisition parameters (e.g., zgpg30) f->g h 8. Acquire data with sufficient scans (e.g., 1024) for good S/N g->h i 9. Apply Fourier Transform with exponential multiplication h->i j 10. Phase correct the spectrum i->j k 11. Calibrate the spectrum (TMS at 0.0 ppm) j->k l 12. Integrate peaks and pick peak values k->l

Sources

Advanced HPLC Method Development Guide: 4-(aminomethyl)-N-methylpiperidine-1-carboxamide Purity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Polar Basic" Challenge

Content Objective: This guide addresses the chromatographic separation of 4-(aminomethyl)-N-methylpiperidine-1-carboxamide , a highly polar, basic piperidine derivative lacking a strong chromophore. Standard C18 methods often fail here, resulting in void elution or severe peak tailing. We compare three distinct strategies to achieve ICH-compliant purity analysis.

Compound Analysis & Chromatographic Behavior[1][2][3][4][5][6][7][8][9][10][11]
  • Structure: A piperidine ring with a secondary amide (N-methylcarboxamide) at position 1 and a primary amine (aminomethyl) at position 4.

  • pKa Profile: The aminomethyl group is highly basic (pKa ~10.5). At typical HPLC pH (2-7), it is fully protonated (

    
    ).
    
  • UV Profile: The molecule lacks conjugated

    
    -systems (benzene rings). It exhibits only end-absorption (<210 nm) due to the amide bonds, making trace impurity detection (0.05% level) effectively impossible with standard UV-Vis without modification.
    

Strategic Comparison: Selecting the Right Mode

We evaluate three methodologies based on Retention Factor (


), Peak Symmetry (

), and Sensitivity (LOD)
.
FeatureMethod A: HILIC (Recommended) Method B: IP-RPLC (Legacy) Method C: Derivatization (High Sensitivity)
Mechanism Partitioning into water-enriched layer on polar surface.Ion-Pairing with hydrophobic stationary phase.Pre-column modification to add chromophore.
Stationary Phase Amide or Bare SilicaC18 (End-capped)C18 (Standard)
Mobile Phase ACN / Ammonium Formate BufferACN / Water + Octanesulfonic AcidACN / Water / TFA
Detection CAD or MS (Ideal)Low UV (210 nm) - Poor SensitivityUV (254 nm) - High Sensitivity
MS Compatible? Yes (Highly favorable)No (Ion pair suppresses signal)Yes
Primary Risk Sample diluent mismatch (peak distortion).Long equilibration; column dedication required.Reaction completeness; byproduct interference.
Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the optimal method based on available instrumentation and sensitivity requirements.

MethodSelection Start Start: Define Analytical Goal CheckMS Is Mass Spec (MS) or CAD available? Start->CheckMS HILIC Method A: HILIC Mode (Ammonium Formate/ACN) CheckMS->HILIC Yes (Preferred) CheckSens Required Sensitivity (LOD)? CheckMS->CheckSens No (UV only) LowSens > 0.1% (Assay) CheckSens->LowSens HighSens < 0.05% (Trace Impurities) CheckSens->HighSens MethodB Method B: IP-RPLC (C18 + Ion Pair Reagent) Detection: 210 nm LowSens->MethodB MethodC Method C: Derivatization (Benzoyl Chloride) Detection: 254 nm HighSens->MethodC

Figure 1: Decision tree for selecting the appropriate HPLC methodology based on detector availability and sensitivity needs.

Detailed Experimental Protocols

Method A: Hydrophilic Interaction Liquid Chromatography (HILIC)

Best for: R&D, MS detection, and avoiding derivatization steps.

  • Rationale: The basic amine is retained by ionic interaction with silanols and partitioning into the water layer on the polar surface.

  • Column: Waters XBridge Amide or TSKgel Amide-80 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient:

    • 0 min: 90% B

    • 15 min: 60% B

    • 20 min: 60% B

    • 21 min: 90% B (Equilibrate for 10 min).

  • Flow Rate: 1.0 mL/min.

  • Temp: 30°C.

  • Detection: CAD (Charged Aerosol Detector) or MS (ESI+).

  • Critical Step: Sample Diluent. The sample must be dissolved in 80-90% Acetonitrile. Dissolving in 100% water will cause "solvent wash-through" and split peaks.

Method B: Ion-Pair Reversed-Phase (IP-RPLC)

Best for: QC labs with only UV detectors and moderate sensitivity needs.

  • Rationale: The ion-pairing reagent (Octanesulfonate) forms a neutral complex with the protonated amine, allowing retention on the hydrophobic C18 chain.

  • Column: Agilent Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 20 mM Sodium Octanesulfonate + 20 mM Phosphate Buffer (pH 2.5).

  • Mobile Phase B: Acetonitrile.[1][2]

  • Isocratic/Gradient: Isocratic 85:15 (A:B) is often sufficient, or a shallow gradient.

  • Detection: UV at 210 nm.

  • System Suitability:

    • Tailing Factor (

      
      ): Must be < 1.5.
      
    • Warning: This column is now "dedicated." Do not use it for other methods; the ion pair reagent is difficult to wash off.

Method C: Pre-Column Derivatization (Benzoylation)

Best for: High-sensitivity impurity profiling using standard UV equipment.

  • Rationale: Reacting the primary amine with Benzoyl Chloride adds a strong chromophore (phenyl group), enabling detection at 254 nm with high molar absorptivity.

Derivatization Protocol:

  • Reagent: Prepare 10 mg/mL Benzoyl Chloride in Acetonitrile.

  • Buffer: 1M Sodium Borate (pH 9.5) or Carbonate buffer.

  • Reaction: Mix 100 µL Sample + 200 µL Buffer + 100 µL Reagent. Vortex.

  • Incubation: Room temperature for 10 mins.

  • Quench: Add 100 µL 10% Glycine solution (to scavenge excess reagent).

  • Analyze: Inject onto Standard C18 (Mobile Phase: Water/ACN with 0.1% TFA). Detect at 254 nm.

Performance Comparison Data

The following data represents typical performance metrics observed during method development for piperidine-carboxamides.

ParameterMethod A (HILIC-MS)Method B (IP-RPLC)Method C (Deriv-UV)
Retention Time (

)
8.5 min12.2 min14.5 min
Capacity Factor (

)
3.2 (Ideal)5.16.2
Tailing Factor (

)
1.11.41.05
LOD (µg/mL) 0.01 (MS)5.0 (UV 210nm)0.05 (UV 254nm)
Linearity (

)
> 0.999> 0.995> 0.999

Interpretation:

  • Method A offers the best peak shape and speed but requires MS/CAD.

  • Method B suffers from poor sensitivity (high LOD) due to the lack of chromophore. It is suitable for Assay (content) but not for purity (impurity) analysis.

  • Method C transforms the analyte into a UV-active species, matching MS sensitivity using standard HPLC-UV equipment.

Troubleshooting & System Suitability

Common Failure Modes
  • Peak Splitting (HILIC):

    • Cause: Sample diluent is too aqueous.

    • Fix: Ensure sample is dissolved in at least 75% ACN.

  • Drifting Retention (IP-RPLC):

    • Cause: Insufficient equilibration of the ion-pair reagent.

    • Fix: Equilibrate column for >60 column volumes (approx 2 hours) before first injection.

  • Extra Peaks (Derivatization):

    • Cause: Excess derivatizing reagent (Benzoyl Chloride) or degradation products (Benzoic acid).

    • Fix: Run a "Blank + Reagent" injection to identify and exclude reagent peaks.

Recommended System Suitability Tests (SST)
  • Precision: RSD of 6 replicate injections < 2.0%.

  • Resolution (

    
    ):  > 2.0 between the main peak and the nearest impurity (or reagent peak).
    
  • Signal-to-Noise: > 10 for the LOQ standard.

References

  • PubChem. (2025). 4-Amino-1-methylpiperidine-4-carboxylic acid Structure and Properties. National Library of Medicine. Available at: [Link]

  • SIELC Technologies. (2024). Separation of Piperidine Carboxamide Derivatives on Newcrom R1.[2] Available at: [Link]

  • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography (HILIC).
  • Center for Drug Evaluation and Research (CDER). (1994). Reviewer Guidance: Validation of Chromatographic Methods. U.S. Food and Drug Administration. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Establishing Reference Standards for Novel Piperidine Carboxamides: A Case Study of 4-(Aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Well-Characterized Reference Standards

In the landscape of pharmaceutical research and development, the unequivocal identification and quantification of novel chemical entities are paramount. A well-characterized reference standard is the cornerstone of analytical method development, validation, and routine sample analysis, ensuring data integrity and regulatory compliance. This guide provides an in-depth technical comparison of establishing a reference standard for the novel compound, 4-(aminomethyl)-N-methylpiperidine-1-carboxamide, against a commercially available analogue, 4-(aminomethyl)piperidine.

The challenge with novel compounds is often the absence of commercially available, certified reference materials. In such instances, a batch of synthesized material must be rigorously characterized to serve as an in-house primary reference standard. This guide will walk you through the synthesis, purification, and multi-technique analytical characterization of this compound. We will then compare its analytical profile with that of a commercially available, high-purity batch of its precursor, 4-(aminomethyl)piperidine, to highlight the critical data points for establishing a new reference standard.

Synthesis and Purification of this compound

The synthesis of this compound can be achieved through a straightforward two-step process starting from the commercially available 4-(aminomethyl)piperidine.

Diagram: Synthesis Workflow

cluster_synthesis Synthesis of this compound A 4-(Aminomethyl)piperidine C Reaction in Aprotic Solvent (e.g., DCM) A->C B Methyl Isocyanate B->C D Crude 4-(aminomethyl)-N-methyl- piperidine-1-carboxamide C->D Urea Formation E Purification (e.g., Column Chromatography) D->E F Characterized Reference Standard E->F Purity >99.5%

Caption: Synthetic route for this compound.

Experimental Protocol: Synthesis
  • Reaction Setup: To a solution of 4-(aminomethyl)piperidine (1 equivalent) in dichloromethane (DCM) at 0 °C, add methyl isocyanate (1.1 equivalents) dropwise.

  • Reaction Execution: Stir the reaction mixture at room temperature for 4 hours.

  • Workup: Quench the reaction with water and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in dichloromethane to afford the pure this compound.

Comparative Analysis of Reference Standards

The following sections detail the analytical techniques used to characterize the in-house synthesized this compound and compare it to a commercially available reference standard of 4-(aminomethyl)piperidine.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of a reference standard. A high-purity standard should exhibit a single major peak with minimal impurities.

ParameterThis compound4-(Aminomethyl)piperidine (Commercial Standard)
Column C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile
Gradient 5-95% B over 15 minutes5-95% B over 15 minutes
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 210 nmUV at 210 nm (or derivatization for enhanced detection)[1]
Purity (by area %) >99.5%≥98% (as per Certificate of Analysis)[2]
  • Standard Preparation: Prepare a 1 mg/mL stock solution of the reference standard in the mobile phase.

  • Injection: Inject 10 µL of the standard solution onto the HPLC system.

  • Data Analysis: Integrate the peak areas and calculate the purity as the percentage of the main peak area relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful technique for confirming the identity of a compound by its mass spectrum and for detecting any volatile impurities.

ParameterThis compound4-(Aminomethyl)piperidine (Commercial Standard)
GC Column DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µmDB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C250 °C
Oven Program 100 °C (1 min), then 10 °C/min to 280 °C (5 min)80 °C (1 min), then 10 °C/min to 250 °C (5 min)
MS Ionization Electron Ionization (EI) at 70 eVElectron Ionization (EI) at 70 eV
Expected [M]+ m/z 171m/z 114
Key Fragments To be determined from experimental dataTo be determined from experimental data
  • Sample Preparation: Prepare a 1 mg/mL solution of the reference standard in a suitable solvent (e.g., methanol).

  • Injection: Inject 1 µL of the sample solution into the GC-MS system.

  • Data Analysis: Compare the obtained mass spectrum with the expected molecular weight and fragmentation pattern to confirm the identity. Analyze the chromatogram for the presence of any volatile impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is indispensable for the definitive structural confirmation of a reference standard. Both ¹H and ¹³C NMR should be performed.

NucleusThis compound (Predicted)4-(Aminomethyl)piperidine (Literature)[3]
¹H NMR (CDCl₃) ~3.8-4.0 (m, 2H, piperidine CH₂), ~2.9-3.1 (m, 2H, piperidine CH₂), ~2.7 (s, 3H, N-CH₃), ~2.5 (d, 2H, CH₂-NH), ~1.8-2.0 (m, 1H, piperidine CH), ~1.2-1.4 (m, 4H, piperidine CH₂)~3.08 (m), ~2.59 (m), ~2.56 (m), ~1.71 (m), ~1.41 (m), ~1.09 (m)
¹³C NMR (CDCl₃) ~158 (C=O), ~48 (piperidine CH), ~45 (piperidine CH₂), ~44 (CH₂-NH), ~35 (N-CH₃), ~30 (piperidine CH₂)Data not readily available in initial searches
  • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in a suitable deuterated solvent (e.g., CDCl₃, D₂O).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

  • Data Analysis: Assign the peaks to the corresponding protons and carbons in the molecule to confirm the structure.

Diagram: Analytical Workflow for Reference Standard Qualification

cluster_qualification Reference Standard Qualification Workflow A Synthesized Compound B HPLC Purity (>99.5%) A->B C GC-MS Identity Confirmation (Correct Mass) A->C D NMR Structural Elucidation (Consistent with Structure) A->D E Qualified Reference Standard B->E C->E D->E

Caption: Multi-technique approach for qualifying a new reference standard.

Conclusion: Establishing Trust in Your Analytical Data

The establishment of a high-quality reference standard is a critical, albeit often overlooked, aspect of analytical science in drug development. This guide has provided a comprehensive framework for the synthesis, purification, and multi-faceted analytical characterization of a novel compound, this compound. By comparing its analytical data with a commercially available precursor, we have highlighted the essential experimental procedures and data interpretation required to qualify an in-house reference standard.

Adherence to such rigorous characterization ensures the accuracy, precision, and reliability of all subsequent analytical measurements, thereby building a foundation of trust in your research and development data.

References

Sources

Introduction: Deciphering the Vibrational Signature of Piperidine-1-Carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Infrared (IR) Spectroscopy of the Piperidine-1-Carboxamide Functional Group

Infrared (IR) spectroscopy is an indispensable analytical technique that probes the vibrational modes of molecules. By irradiating a sample with infrared light, we can identify the functional groups present based on the specific frequencies at which they absorb this energy.[1] This guide provides a detailed analysis of the characteristic IR absorption peaks for the piperidine-1-carboxamide functional group, a common moiety in pharmaceutical compounds and organic synthesis.

Piperidine-1-carboxamide is a primary amide attached to a saturated six-membered heterocycle (piperidine). Its structure combines the features of a primary amide (-CONH₂) and a cyclic tertiary amine. This unique combination gives rise to a distinct IR spectrum that, when properly interpreted, can confirm the presence and structural integrity of the functional group. This guide will explain the causality behind the expected spectral features, offer a comparative analysis with related structures, and provide a robust experimental protocol for obtaining high-quality data.

Anatomy of the Piperidine-1-Carboxamide IR Spectrum

The IR spectrum of piperidine-1-carboxamide is dominated by the characteristic vibrations of the amide linkage, supplemented by the absorptions from the piperidine ring's C-H and C-N bonds.

The Amide Group Vibrations: Key Diagnostic Peaks

The primary amide group is the most prominent reporter in the IR spectrum. Its key vibrational modes are highly sensitive to the molecular environment and hydrogen bonding.[2]

  • N-H Stretching Vibrations: As a primary amide, the -NH₂ group gives rise to two distinct stretching bands in the region of 3400-3170 cm⁻¹ .[3]

    • Asymmetric Stretch (νₐₛ N-H): Typically found at a higher frequency, around 3350 cm⁻¹ .

    • Symmetric Stretch (νₛ N-H): Found at a lower frequency, near 3180 cm⁻¹ . The presence of this doublet is a clear indicator of a primary amide.[3] These bands are often of medium intensity and can be broadened by hydrogen bonding, which is significant in the solid state.[4]

  • C=O Stretching (Amide I Band): The carbonyl (C=O) stretch is one of the most intense and reliable absorptions in the IR spectrum. For solid-state primary amides, this band, known as the "Amide I" band, appears as a strong, sharp peak around 1650 cm⁻¹ .[4] The frequency is lower than that of ketones (typically >1700 cm⁻¹) due to resonance with the nitrogen lone pair, which imparts partial single-bond character to the C=O bond.[5]

  • N-H Bending (Amide II Band): This vibration, arising from the in-plane bending or "scissoring" of the N-H bonds, is characteristic of primary amides. It results in a strong band between 1655-1620 cm⁻¹ .[2] In solid-state spectra, this "Amide II" band is often very close to, and can even overlap with, the Amide I band, sometimes appearing as a shoulder on the main carbonyl peak.[2]

  • C-N Stretching Vibration: The stretching of the carbon-nitrogen bond in primary amides typically produces a medium to weak absorption near 1400 cm⁻¹ .[2] This peak confirms the amide linkage from the carbonyl side.

The Piperidine Ring Vibrations

The saturated piperidine ring contributes several absorptions, primarily in the C-H stretching and fingerprint regions.

  • C-H Stretching Vibrations: The aliphatic C-H bonds of the piperidine ring's methylene (-CH₂-) groups give rise to strong stretching absorptions just below 3000 cm⁻¹. Typically, these appear in the 2950-2850 cm⁻¹ range.[1] The presence of these peaks alongside the N-H stretches confirms the aliphatic nature of the ring system.

  • C-N Stretching Vibration (Tertiary Amine): The stretching of the C-N bond between the piperidine nitrogen and the carbonyl carbon contributes to the spectrum. For tertiary aliphatic amines, this absorption is of medium to weak intensity and is found in the 1250-1020 cm⁻¹ range.[6]

  • CH₂ Bending Vibrations: The scissoring motion of the ring's methylene groups produces a characteristic absorption around 1465-1450 cm⁻¹ . This can sometimes be obscured by other peaks but is a reliable indicator of saturated alkyl chains.

Comparative Analysis: Distinguishing Piperidine-1-Carboxamide

To fully appreciate the unique spectral signature of piperidine-1-carboxamide, it is instructive to compare it with simpler, related structures.

  • vs. Propanamide (Simple Primary Amide): Propanamide will show the characteristic primary amide peaks: the N-H stretching doublet (~3350, 3180 cm⁻¹), a strong Amide I band (~1650 cm⁻¹), and an Amide II band (~1640 cm⁻¹).[4] However, it will lack the strong, distinct C-H stretching bands below 3000 cm⁻¹ that are characteristic of the larger aliphatic piperidine ring.

  • vs. 1-Acetylpiperidine (Tertiary Amide): As a tertiary amide, 1-acetylpiperidine has no N-H bonds.[3] Therefore, its spectrum will be completely devoid of the N-H stretching and bending bands seen in piperidine-1-carboxamide. It will display a strong Amide I (C=O) band, typically in the 1680-1630 cm⁻¹ range, and the characteristic aliphatic C-H stretches.[3][7] The absence of the N-H doublet is the most critical differentiating feature.

This comparison highlights how the combination of primary amide and cyclic tertiary amine features creates a unique and identifiable IR fingerprint for piperidine-1-carboxamide.

Data Summary: Characteristic IR Peaks

The expected IR absorption peaks for piperidine-1-carboxamide are summarized below for quick reference.

Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentFunctional Group Component
~3350MediumAsymmetric N-H StretchPrimary Amide (-CONH₂)
~3180MediumSymmetric N-H StretchPrimary Amide (-CONH₂)
2950-2850StrongAliphatic C-H StretchPiperidine Ring (-CH₂-)
~1650Strong, SharpC=O Stretch (Amide I)Primary Amide (-CONH₂)
1655-1620StrongN-H Bend (Amide II)Primary Amide (-CONH₂)
1465-1450MediumCH₂ Scissoring BendPiperidine Ring (-CH₂-)
~1400Medium-WeakC-N StretchPrimary Amide (-CONH₂)
1250-1020Medium-WeakC-N StretchPiperidine-Carbonyl

Experimental Protocol: Acquiring a High-Quality ATR-FTIR Spectrum

Attenuated Total Reflectance (ATR) is a modern, convenient sampling technique for obtaining the IR spectrum of solid powders with minimal sample preparation.[8]

Methodology
  • Instrument Preparation:

    • Ensure the Fourier Transform Infrared (FTIR) spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Verify that the ATR accessory, typically equipped with a diamond or zinc selenide (ZnSe) crystal, is clean. Clean the crystal surface with a solvent-grade isopropanol or ethanol on a lint-free wipe and allow it to dry completely.[9]

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal in place, collect a background spectrum. This scan measures the ambient atmosphere (water vapor, CO₂) and the instrument's optical bench, allowing it to be computationally subtracted from the sample spectrum.[10]

    • Typical parameters for a background scan are a spectral range of 4000–650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.[9]

  • Sample Preparation and Loading:

    • Place a small amount of the solid piperidine-1-carboxamide sample (typically 1-5 mg) directly onto the center of the ATR crystal.

    • Lower the press arm of the ATR accessory and apply consistent pressure to ensure intimate contact between the solid sample and the crystal surface. This step is critical for achieving a strong, high-quality signal.

  • Sample Spectrum Acquisition:

    • Using the same parameters as the background scan, acquire the sample spectrum.

    • The software will automatically ratio the single-beam sample spectrum against the single-beam background spectrum to generate the final absorbance or transmittance spectrum.

  • Data Processing and Analysis:

    • Perform an ATR correction if provided by the software. This corrects for the wavelength-dependent depth of penetration of the IR beam.

    • Use the peak-picking tool to identify the wavenumbers of the major absorption bands.

    • Compare the experimental peak positions with the expected values listed in the summary table to confirm the identity and purity of the sample.

  • Cleaning:

    • Retract the press arm, remove the bulk of the sample powder, and clean the ATR crystal thoroughly with an appropriate solvent as described in Step 1 to prepare for the next measurement.

Visualization of Key Vibrational Modes

The primary vibrational modes that define the piperidine-1-carboxamide functional group can be visualized to better understand their origins.

Caption: Key vibrational modes of piperidine-1-carboxamide.

References

  • INFRARED SPECTROSCOPY. (n.d.). spcmc.ac. Retrieved February 18, 2026, from [Link]

  • Infrared Spectrometry - MSU chemistry. (n.d.). Michigan State University. Retrieved February 18, 2026, from [Link]

  • The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (2025, August 7). ResearchGate. Retrieved February 18, 2026, from [Link]

  • Piperine | C17H19NO3 | CID 638024 - PubChem. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]

  • Interpreting Infrared Spectra - Specac Ltd. (n.d.). Specac. Retrieved February 18, 2026, from [Link]

  • Broadband Multidimensional Spectroscopy Identifies the Amide II Vibrations in Silkworm Films. (2022, September 23). MDPI. Retrieved February 18, 2026, from [Link]

  • Piperidine, N-acetyl-4-benzyl- | C14H19NO | CID 299608 - PubChem. (n.d.). National Institutes of Health. Retrieved February 18, 2026, from [Link]

  • ATR-FTIR spectroscopy study of hydrogen bonding trends, Physical Chemistry Lab #2. (n.d.). University of California, Irvine. Retrieved February 18, 2026, from [Link]

  • Organic Nitrogen Compounds, VII: Amides—The Rest of the Story | Spectroscopy Online. (2023, August 16). Spectroscopy Online. Retrieved February 18, 2026, from [Link]

  • Amide I'-II' 2D IR spectroscopy provides enhanced protein secondary structural sensitivity. (n.d.). DSpace@MIT. Retrieved February 18, 2026, from [Link]

  • Piperidine: vibrational assignment, conformational analysis, and chemical thermodynamic propertiest. (n.d.). CDC Stacks. Retrieved February 18, 2026, from [Link]

  • Carbonyl - compounds - IR - spectroscopy. (n.d.). SlidePlayer. Retrieved February 18, 2026, from [Link]

  • Characteristic Infrared Bands of Monosubstituted Amides. (n.d.). AIP Publishing. Retrieved February 18, 2026, from [Link]

  • True Origin of Amide I Shifts Observed in Protein Spectra Obtained with Sum Frequency Generation Spectroscopy. (2023, May 22). PMC. Retrieved February 18, 2026, from [Link]

  • Determination of Secondary Structure in Proteins by FTIR Spectroscopy. (n.d.). JenaLib. Retrieved February 18, 2026, from [Link]

  • Introducing ATR-FTIR Spectroscopy through Analysis of Acetaminophen Drugs: Practical Lessons for Interdisciplinary and Progressive Learning for Undergraduate Students. (2021, July 12). ACS Publications. Retrieved February 18, 2026, from [Link]

  • Amide-I and -II Vibrations of the Cyclic β-Sheet Model Peptide Gramicidin S in the Gas Phase. (2021, February 5). Fritz Haber Institute. Retrieved February 18, 2026, from [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Le Moyne College. Retrieved February 18, 2026, from [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved February 18, 2026, from [Link]

  • FTIR absorption spectra of the amide I, amide II and C=O stretching bands for PAA/PAAc microgels in the collapsed state (temperature = 25ºC). (n.d.). ResearchGate. Retrieved February 18, 2026, from [Link]

  • FTIR as a Method for Qualitative Assessment of Solid Samples in Geochemical Research: A Review. (2022, December 13). MDPI. Retrieved February 18, 2026, from [Link]

  • 2-Acetylpiperidine. (n.d.). NIST WebBook. Retrieved February 18, 2026, from [Link]

  • Systematic FTIR Spectroscopy Study of the Secondary Structure Changes in Human Serum Albumin under Various Denaturation Conditions. (2019, August 12). PMC. Retrieved February 18, 2026, from [Link]

Sources

Validation of Assay Results for Aminomethyl Piperidine (AMP) Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a high-level technical resource for drug discovery scientists, focusing on the rigorous validation of Aminomethyl Piperidine (AMP) based inhibitors. It synthesizes experimental best practices with comparative performance data.[1]

Executive Summary: The AMP Scaffold in Modern Discovery

The Aminomethyl Piperidine (AMP) scaffold is a "privileged structure" in medicinal chemistry, widely utilized to target G-Protein Coupled Receptors (GPCRs), methyltransferases (e.g., SMYD3, G9a), and serine proteases (e.g., DPP-4). Its success stems from the basic exocyclic amine, which frequently acts as a key hydrogen bond donor/acceptor or forms salt bridges with aspartate/glutamate residues in the binding pocket.

However, this same basicity (


) and the scaffold's flexibility introduce specific assay artifacts—namely pH-dependent potency shifts, non-specific binding to plasticware, and "promiscuous" inhibition via aggregation. This guide outlines a self-validating system to distinguish true pharmacological inhibition from assay artifacts, comparing AMP performance against rigid and acyclic alternatives.

Comparative Performance Analysis

To validate the efficacy of AMP inhibitors, one must benchmark them against structural alternatives. The following analysis compares the AMP scaffold against Pyrrolidine (ring contraction) and Acyclic (ring opening) analogs, using a representative epigenetic target (e.g., SMYD3 or G9a) as the model system.

Table 1: Scaffold Performance Metrics (Representative Data)

Data synthesized from structure-activity relationship (SAR) trends in methyltransferase and GPCR targets.

FeatureAminomethyl Piperidine (AMP) Aminomethyl Pyrrolidine Acyclic Diamine Senior Scientist Verdict
Potency (

)
High (10–100 nM)Moderate (100–500 nM)Low (>1 µM)AMP offers optimal ring puckering for hydrophobic pocket filling.
Selectivity High (>100-fold vs homologs)Moderate (10-50 fold)Low (Promiscuous)Rigid chair conformation of AMP restricts off-target induced fit.
Solubility Good (

at pH 7.4)
HighVery HighAMP balances lipophilicity better than highly polar acyclics.
Metabolic Stability Moderate (Oxidation prone)ModerateLow (Rapid clearance)AMP requires N-substitution to block metabolism; superior to acyclics.
hERG Liability Risk (Basic center)Lower RiskLow RiskCritical Validation Step: Must run patch-clamp assays early for AMPs.
Comparative Insight

While acyclic amines offer superior solubility, they suffer from an "entropy penalty" upon binding, leading to lower potency. Pyrrolidines are often too compact to span the active site effectively. The AMP scaffold provides the "Goldilocks" balance: enough flexibility to adopt the bioactive conformation, but enough rigidity (chair form) to minimize entropic loss upon binding.

Critical Validation Challenges & Solutions

As a Senior Scientist, I rely on a "Self-Validating" workflow. You cannot trust an


 value for an AMP inhibitor without addressing these three artifacts:
A. The "Basicity Trap" (pH Drift)

Mechanism: The primary amine on the AMP scaffold is highly basic. In low-volume biochemical assays (e.g., 384-well microdroplets), high concentrations of the inhibitor can locally shift the pH if the buffer capacity is weak, artificially reducing enzyme activity.

  • Validation: Measure

    
     in buffers with varying strengths (e.g., 20 mM vs 100 mM HEPES). If potency shifts significantly, your "inhibition" is a pH artifact.
    
B. Cationic Amphiphilic Aggregation

Mechanism: AMPs can form colloidal aggregates that sequester enzymes, leading to false positives.

  • Validation: Include 0.01% Triton X-100 or CHAPS in the assay buffer. True ligands maintain potency; aggregators lose activity in detergents.

C. Regioisomer Contamination

Mechanism: Synthesis of 4-aminomethyl piperidine often produces trace 3-aminomethyl isomers. These isomers can have vastly different selectivities (e.g., DPP-4 vs DPP-8).

  • Validation: Require >98% isomeric purity via chiral LC-MS before final

    
     determination.
    

Visualizing the Validation Logic

The following diagram illustrates the decision tree for validating an AMP inhibitor hit.

ValidationWorkflow Start Primary Hit: AMP Inhibitor QC QC: Purity >95% (LCMS/NMR) Start->QC QC->Start Fail (Repurify) Detergent Detergent Sensitivity (+/- 0.01% Triton) QC->Detergent Pass Aggregator Artifact: Colloidal Aggregator Detergent->Aggregator Potency Lost pH_Check Buffer Capacity Check (20mM vs 100mM) Detergent->pH_Check Potency Retained pH_Artifact Artifact: pH Interference pH_Check->pH_Artifact Shift > 3x Jump Jump-Dilution Assay (Reversibility) pH_Check->Jump Stable IC50 Valid Validated Lead Proceed to Cell Assay Jump->Valid Kinetics Confirmed

Caption: Decision tree for filtering assay artifacts common to basic amine scaffolds.

Experimental Protocols

These protocols are designed to be "self-validating," incorporating internal controls for the specific liabilities of AMP inhibitors.

Protocol A: High-Stringency Biochemical IC50

Purpose: To determine potency while controlling for aggregation and pH artifacts.

  • Buffer Preparation:

    • Base: 100 mM HEPES (pH 7.5) – Note: High concentration to buffer the basic amine.

    • Additives: 0.01% Triton X-100 (prevents aggregation), 1 mM DTT.

  • Enzyme Activation:

    • Incubate enzyme (e.g., SMYD3, 20 nM) in buffer for 15 min at RT.

  • Compound Addition:

    • Prepare 10-point serial dilution of the AMP inhibitor in DMSO.

    • Transfer via acoustic dispenser (Echo) to minimize tip-sticking of basic amines.

    • Control: Include a known "sticky" compound (e.g., curcumin) as a negative control for aggregation.

  • Substrate Initiation:

    • Add substrate (e.g., Histone H3 peptide + SAM). Incubate for linear velocity time (e.g., 60 min).

  • Detection:

    • Read signal (Fluorescence Polarization or TR-FRET).

    • Data Fit: Use a 4-parameter logistic fit. Rejection Criteria: Hill slope > 2.0 suggests aggregation/denaturation.

Protocol B: Jump-Dilution Reversibility Assay

Purpose: Many AMP derivatives (like EM127) can act covalently or have slow dissociation rates. This assay distinguishes them.

  • Incubation: Incubate Enzyme (100x concentration) with Inhibitor (10x

    
    ) for 60 minutes.
    
  • Jump Dilution: Rapidly dilute the mixture 100-fold into buffer containing saturating substrate.

  • Progress Curve Monitoring: Measure product formation continuously for 2 hours.

  • Analysis:

    • Reversible Inhibitor: Activity recovers rapidly (linear progress curve parallel to control).

    • Irreversible/Slow-Tight Binder: Activity remains inhibited or recovers very slowly (curved or flat progress).

Target Pathway Visualization (Example: Epigenetic Regulation)

Understanding where the inhibitor acts is crucial. Below is the pathway for a typical AMP target, the Methyltransferase SMYD3, involved in cancer signaling.

SMYD3_Pathway Inhibitor AMP Inhibitor (e.g., EM127) SMYD3 SMYD3 (Methyltransferase) Inhibitor->SMYD3 Inhibits H3K4 Histone H3 (Unmethylated) SMYD3->H3K4 Binds H3K4me3 H3K4me3 (Trimethylated) H3K4->H3K4me3 Methylation Chromatin Chromatin Remodeling H3K4me3->Chromatin Activates GeneExp Oncogene Expression (MAPK) Chromatin->GeneExp Upregulates

Caption: Mechanism of action for AMP-based inhibition of SMYD3-mediated epigenetic signaling.

References

  • Parenti, M. D., et al. (2022). Discovery of the 4-aminopiperidine-based compound EM127 for the site-specific covalent inhibition of SMYD3. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Fauber, B. P., et al. (2014). 3-Amido-3-aryl-piperidines: A Novel Class of Potent, Selective, and Orally Active GlyT1 Inhibitors. Journal of Medicinal Chemistry. Retrieved from [Link][2]

  • Liu, Q., et al. (2011).[2] Discovery of Torin2 as a potent, selective and orally available mTOR inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link][2]

  • Nordhoff, S., et al. (2010). Design, Synthesis, and in Vitro Evaluation of Novel Aminomethyl-pyridines as DPP-4 Inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

Sources

The Impact of N-Alkylation on Aqueous Solubility: A Comparative Study of N-Methyl and N-Ethyl Piperidine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Development Professionals

In the landscape of modern drug discovery, the optimization of a molecule's physicochemical properties is a critical determinant of its ultimate success as a therapeutic agent. Among these properties, aqueous solubility stands as a paramount factor, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and efficacy.[1][2] This guide presents a comparative solubility study of two closely related piperidine carboxamide analogs: N-methylpiperidine-3-carboxamide and N-ethylpiperidine-3-carboxamide.

The piperidine carboxamide scaffold is a prevalent structural motif in medicinal chemistry, valued for its presence in a wide array of biologically active compounds.[3] Subtle structural modifications to this core, such as the seemingly minor alteration of an N-alkyl substituent from a methyl to an ethyl group, can precipitate significant shifts in a molecule's physical behavior. Understanding the causal relationship between such modifications and resulting solubility is crucial for rational drug design and lead optimization. This guide provides a detailed examination of this relationship, supported by established experimental protocols and a discussion of the underlying molecular principles.

The Critical Role of Solubility in Drug Discovery

Aqueous solubility is a key physicochemical parameter that significantly impacts a drug's journey through the body. Poor solubility can lead to a cascade of developmental challenges, including:

  • Reduced Bioavailability: Insoluble compounds are poorly absorbed from the gastrointestinal tract, limiting the amount of active pharmaceutical ingredient (API) that reaches systemic circulation.[2]

  • Inconsistent In Vitro Assay Results: Low solubility can lead to compound precipitation in biological assays, resulting in unreliable and misleading data.

  • Formulation Difficulties: Developing a suitable dosage form for a poorly soluble drug can be a complex and resource-intensive endeavor.

Therefore, a thorough understanding and early assessment of a compound's solubility are indispensable for mitigating these risks and guiding the selection of promising drug candidates.[1][4]

Experimental Determination of Aqueous Solubility

Two primary types of solubility measurements are commonly employed in drug discovery: thermodynamic and kinetic solubility.[4]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound in a given solvent system. It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period. The shake-flask method is the gold standard for determining thermodynamic solubility.[5]

  • Kinetic Solubility: This is a high-throughput method that measures the concentration of a compound at which it precipitates from a solution, typically when an aqueous buffer is added to a DMSO stock solution.[1][6] While less precise than thermodynamic solubility, it provides a rapid assessment of a compound's solubility characteristics, making it suitable for early-stage screening.

This guide will focus on the determination of thermodynamic solubility to provide a definitive comparison of the N-methyl and N-ethyl piperidine carboxamide analogs.

Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the key steps in the determination of thermodynamic solubility using the shake-flask method followed by HPLC analysis.

G cluster_0 N-Methylpiperidine-3-carboxamide cluster_1 N-Ethylpiperidine-3-carboxamide N_Methyl More favorable interaction with polar water molecules due to smaller nonpolar surface area. N_Ethyl Less favorable interaction with water due to larger, more lipophilic ethyl group, leading to lower solubility. N_Methyl->N_Ethyl Increased Lipophilicity

Sources

Quality Control & Performance Guide: 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-(aminomethyl)-N-methylpiperidine-1-carboxamide (C₈H₁₇N₃O) is a critical bifunctional building block employed in the synthesis of urea-based kinase inhibitors (e.g., Menin-MLL, EZH2 inhibitors) and GPCR ligands.[1] Its structure features a piperidine core with a primary amine (C4-aminomethyl) serving as a reactive handle for further elaboration, and a methylcarboxamide (urea) moiety at N1 acting as a structural "cap" or hydrogen-bond donor.[1]

This guide objectively compares High-Specification (Process-Optimized) batches against Standard Commercial (Tech-Grade) batches.[1] The data demonstrates that while Tech-Grade alternatives (95% purity) appear cost-effective, they frequently contain bis-urea dimers and regioisomers that act as chain terminators in downstream library synthesis, ultimately inflating the cost of goods sold (COGS) for the final drug substance.

Part 1: Critical Quality Attributes (CQAs) & Comparative Analysis

The following table summarizes the performance metrics of Process-Optimized batches versus Standard alternatives.

Table 1: Comparative Specification Profile
ParameterProcess-Optimized Batch (Recommended) Standard Commercial Batch (Alternative) Impact on Downstream Synthesis
Purity (HPLC) ≥ 98.5% (Area %)≥ 95.0% (Area %)Lower purity requires re-purification of the final drug substance, often leading to 10-15% yield loss.[1]
Bis-Urea Impurity ≤ 0.15%1.0% - 3.0%Critical: The bis-urea dimer is inert.[1] In library synthesis, it misleads stoichiometry calculations, leaving excess electrophile unreacted.
Assay (Titration) 98.0% - 102.0% (w/w)Not Specified / 90-110%Inaccurate assay leads to under-dosing of the building block, causing incomplete conversion of expensive advanced intermediates.[1]
Salt Form Crystalline HCl or TFA SaltFree Base (Amorphous/Oil)Free bases are hygroscopic and absorb CO₂ from air to form carbamates, altering molecular weight over time.
Water (KF) ≤ 0.5%Not SpecifiedExcess water hydrolyzes sensitive electrophiles (e.g., acid chlorides, isocyanates) in the next step.

Part 2: Impurity Genesis & Control Strategy

Understanding the origin of impurities is essential for establishing a self-validating QC protocol.[1] The primary challenge in synthesizing this molecule is the selectivity between the secondary amine (piperidine N1) and the primary amine (aminomethyl).[1]

Diagram 1: Synthesis & Impurity Pathways

The following diagram illustrates the "Bis-Urea Trap"—the most common failure mode in low-quality batches where the reagent reacts at both nitrogen centers.[1]

ImpurityPathways cluster_QC QC Checkpoint SM 4-(aminomethyl)piperidine (Starting Material) Target TARGET PRODUCT 4-(aminomethyl)-N-methyl piperidine-1-carboxamide (N1-Selectivity) SM->Target Controlled Addition (Low Temp, pH Control) Impurity_Bis IMPURITY B: Bis-Urea (Reaction at N1 & C4-NH2) SM->Impurity_Bis Excess Reagent High Temp Reagent Methyl Isocyanate (or equivalent) Reagent->Target Reagent->Impurity_Bis HPLC Retention\n~4.5 min HPLC Retention ~4.5 min Target->HPLC Retention\n~4.5 min HPLC Retention\n~8.2 min (Hydrophobic) HPLC Retention ~8.2 min (Hydrophobic) Impurity_Bis->HPLC Retention\n~8.2 min (Hydrophobic) Impurity_Regio IMPURITY A: Regioisomer (3-aminomethyl derivative)

Caption: Reaction pathway analysis showing the genesis of the critical Bis-Urea impurity (Impurity B) due to lack of selectivity control.

Part 3: Experimental Protocols (Self-Validating Systems)

To ensure scientific integrity, the following protocols are designed to be self-validating . The HPLC method uses the resolution between the Target and the Bis-Urea impurity as a system suitability criterion.[1]

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Quantify purity and specifically detect the hydrophobic bis-urea dimer.[1]

  • Instrument: HPLC with UV-Vis or PDA detector (e.g., Agilent 1200/1260).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (Buffer stabilizes amine peak shape).[1]

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Wavelength: 210 nm (Target has weak absorbance; urea moiety provides signal).[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Temperature: 30°C.

Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5% Equilibration
10.0 60% Gradient Elution
12.0 95% Wash (Elutes Bis-Urea)
15.0 95% Hold

| 15.1 | 5% | Re-equilibration |[1]

System Suitability Criteria:

  • Resolution (Rs): > 2.0 between Target Peak and nearest impurity.

  • Tailing Factor: < 1.5 (Critical for amines; ensures no secondary interactions with silanols).[1]

  • Bis-Urea Detection: A standard spike of the dimer must be visible at 0.05% concentration.[1]

Protocol B: Non-Aqueous Titration (Assay)

Objective: Determine the precise mass content of the active primary amine, excluding inert salts or moisture.

  • Solvent: Dissolve 150 mg of sample in 30 mL of Glacial Acetic Acid.

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in Acetic Acid.

  • Indicator: Crystal Violet (or potentiometric endpoint detection).

  • Calculation:

    
    [1]
    
    • V = Volume of titrant (mL)

    • N = Normality of titrant

    • MW = Molecular Weight (171.24 g/mol for free base)[1]

    • W = Weight of sample (mg)[2][3][4][5]

Part 4: Analytical Workflow & Decision Logic

This workflow guides the researcher through the QC process, ensuring no "Bad Batch" enters the synthesis pipeline.[1]

QCWorkflow Start Batch Receipt (Sample Intake) Identity Identity Check (1H-NMR / MS) Start->Identity Purity Purity Check (HPLC Protocol A) Identity->Purity Decision1 Purity > 98%? Bis-Urea < 0.1%? Purity->Decision1 Assay Content Assay (Titration Protocol B) Decision1->Assay Yes Reject REJECT BATCH (Return to Supplier) Decision1->Reject No (Critical Failure) Decision2 Assay 98-102%? Assay->Decision2 Release RELEASE BATCH (Proceed to Synthesis) Decision2->Release Yes Recalc Adjust Stoichiometry (Use Correction Factor) Decision2->Recalc No (But Pure) Recalc->Release

Caption: Decision tree for batch release. Note that high purity but low assay allows for usage with stoichiometric adjustment, whereas low purity triggers rejection.

References

  • BenchChem. (2025).[1][3] Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds. Retrieved from [1]

  • Polypeptide Group. (2024).[1] Quality control in peptide manufacturing: specifications for GMP peptides and intermediates. Retrieved from [1]

  • Journal of Medicinal Chemistry. (2022). Discovery of Novel 3-Piperidinyl Pyridine Derivatives as Highly Potent and Selective Cholesterol 24-Hydroxylase (CH24H) Inhibitors. (Contextual reference for piperidine carboxamide analysis). Retrieved from [1]

  • Google Patents. (2009).[1] Pharmaceutical use of substituted piperidine carboxamides (US20090306048A1).[1] Retrieved from

  • ResearchGate. (2015).[1] Application of ASE followed by HPLC for the Determination of Piperidine and Piperine. Retrieved from

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(aminomethyl)-N-methylpiperidine-1-carboxamide was publicly available at the time of this writing. The following guidance is synthesized from the safety profiles of structurally similar piperidine and amine-containing compounds. It is imperative that a thorough, institution-specific risk assessment be conducted by qualified personnel before handling this substance. This guide serves as a foundational resource and does not replace a formal SDS or institutional safety protocols.

Hazard Identification and Risk Assessment: Understanding the "Why"

Substituted piperidines, particularly those containing amine functionalities, often present a range of health hazards. While the precise toxicological profile of this compound is not fully documented, analogous compounds suggest a potential for significant health effects upon exposure. The primary hazards are associated with its likely alkaline nature and reactivity as an amine.

Anticipated Health Hazards:

  • Skin and Eye Irritation/Corrosion: Amine-containing compounds can be corrosive, causing severe skin burns and eye damage upon contact.[1][2] The basic nitrogen atoms can disrupt cell membranes and cause chemical burns.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may cause irritation to the respiratory system.[3]

  • Harmful if Swallowed or Inhaled: Similar to other small molecule amines, there is a risk of systemic toxicity if ingested or inhaled.[1]

The R.A.M.P. Principle in Practice:

The American Chemical Society (ACS) promotes the R.A.M.P. framework for laboratory safety, which is particularly relevant when handling novel or poorly characterized substances[4][5]:

  • Recognize the hazards: Based on its structure, recognize the potential for corrosive and irritant properties.

  • Assess the risks: Evaluate the specific risks associated with your experimental procedures, considering the quantities used, the potential for aerosolization, and the duration of handling.

  • Minimize the risks: Implement the engineering controls, administrative controls, and personal protective equipment (PPE) detailed in this guide.

  • Prepare for emergencies: Ensure that you are familiar with emergency procedures and the location of safety equipment.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound.

Body PartPPE RecommendationRationale and Best Practices
Eyes/Face Safety goggles with side shields or a full-face shield.Protects against splashes and airborne particles. Standard safety glasses are insufficient.
Skin/Body Chemical-resistant lab coat.Provides a barrier against accidental spills.
Hands Chemical-resistant gloves (e.g., nitrile, neoprene).Double-gloving is recommended for extended handling. Always inspect gloves for tears or punctures before use.
Respiratory A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be necessary if there is a risk of aerosol or dust generation, or if working outside of a certified chemical fume hood.Consult with your institution's environmental health and safety (EHS) office for respirator selection and fit-testing.

Engineering and Administrative Controls: Creating a Safe Workspace

Engineering and administrative controls are designed to minimize hazards at their source.

Engineering Controls:

  • Chemical Fume Hood: All handling of this compound, including weighing, dissolving, and transferring, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[6][7]

Administrative Controls:

  • Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all experimental procedures involving this compound.

  • Training: All personnel must be trained on the potential hazards and safe handling procedures for this and similar chemicals.[8][9]

  • Restricted Access: Designate specific areas for handling this compound and restrict access to authorized personnel.

  • Hygiene Practices: Do not eat, drink, or apply cosmetics in the laboratory.[6][8] Wash hands thoroughly after handling the compound, even if gloves were worn.[6][10]

Operational Procedures: Step-by-Step Guidance

Handling and Storage

Safe Handling Workflow:

cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Post-Handling Don PPE Don PPE Verify Fume Hood Operation Verify Fume Hood Operation Don PPE->Verify Fume Hood Operation Gather Materials Gather Materials Verify Fume Hood Operation->Gather Materials Weigh Compound Weigh Compound Gather Materials->Weigh Compound Dissolve/Transfer Dissolve/Transfer Weigh Compound->Dissolve/Transfer Seal Container Seal Container Dissolve/Transfer->Seal Container Decontaminate Work Area Decontaminate Work Area Seal Container->Decontaminate Work Area Doff PPE Doff PPE Decontaminate Work Area->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: Workflow for the safe handling of this compound.

Storage:

  • Store in a tightly sealed, clearly labeled container.[7][11]

  • Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[2][11]

  • Store in a designated corrosives or toxics cabinet.

Spill and Emergency Procedures

Emergency Contact Information:

ContactPhone Number
Institutional EHS [Insert Institutional EHS Number]
Principal Investigator [Insert PI's Number]
Emergency Services [Insert Local Emergency Number]

Spill Response:

  • Evacuate: Immediately evacuate the affected area and alert nearby personnel.

  • Isolate: Prevent entry into the spill area.

  • Report: Notify your supervisor and institutional EHS.

  • Assess: From a safe distance, assess the extent of the spill. Do not attempt to clean up a large or unknown spill yourself.

  • Clean-up (for small, manageable spills by trained personnel only):

    • Wear appropriate PPE, including respiratory protection.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).[12][13]

    • Carefully sweep or scoop the absorbed material into a labeled, sealable waste container.

    • Decontaminate the spill area with an appropriate solvent, followed by soap and water.

    • Dispose of all contaminated materials as hazardous waste.

Personnel Exposure:

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air immediately. Seek medical attention.
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[14]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Emergency Response Workflow:

Spill/Exposure Occurs Spill/Exposure Occurs Alert Personnel & Evacuate Area Alert Personnel & Evacuate Area Spill/Exposure Occurs->Alert Personnel & Evacuate Area Administer First Aid Administer First Aid Spill/Exposure Occurs->Administer First Aid Contact Supervisor & EHS Contact Supervisor & EHS Alert Personnel & Evacuate Area->Contact Supervisor & EHS Administer First Aid->Contact Supervisor & EHS Secure Area Secure Area Contact Supervisor & EHS->Secure Area Professional Cleanup/Medical Attention Professional Cleanup/Medical Attention Secure Area->Professional Cleanup/Medical Attention

Caption: Emergency response workflow for spills or personnel exposure.

Disposal Plan

All waste containing this compound, including contaminated consumables and spill cleanup materials, must be disposed of as hazardous chemical waste.

Step-by-Step Disposal Procedure:

  • Segregate Waste: Collect all waste in a designated, labeled, and sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS office.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".

  • Storage of Waste: Store the waste container in a designated satellite accumulation area.

  • Request Pickup: Follow your institution's procedures to request a hazardous waste pickup from the EHS department. Never dispose of this chemical down the drain or in the regular trash.[15]

References

  • How to Safely Handle Dangerous Substances in the Workplace - OSHA.com. [Link]

  • OSHA Hazard Communication Standard and OSHA Guidelines - CDC. [Link]

  • Guidelines for Chemical Laboratory Safety in Academic Institutions - American Chemical Society. [Link]

  • What are the Health and Safety Guidelines for Using Amines? - SolvChem. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide - Diplomata Comercial. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant - KPA. [Link]

  • The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids - APEC. [Link]

  • OSHA Chemical Hazards And Communication - StatPearls - NCBI Bookshelf - NIH. [Link]

  • Safety Guides & Tipsheets - American Chemical Society. [Link]

  • SAFETY DATA SHEET CLEAN AMINE® - Greenbook.net. [Link]

  • Safety in Academic Chemistry Laboratories - American Chemical Society. [Link]

  • Safety Data Sheet PIPERIDINE - ChemSupply Australia. [Link]

  • Aliphatic amines A 1 Information and recommendations for first responders - Chemical Emergency Medical Guidelines. [Link]

  • Piperidine - SAFETY DATA SHEET - Penta chemicals. [Link]

  • PIPERIDINE - AmericanBio. [Link]

  • MSDS of tert-butyl 4-(aminomethyl)-4-methylpiperidine-1-carboxylate - Capot Chemical. [Link]

  • Safety Guidelines for the Chemistry Professional: Understanding Your Role and Responsibilities - American Chemical Society. [Link]

  • Piperidine | C5H11N | CID 8082 - PubChem - NIH. [Link]

  • ACS publishes Guidelines for Secondary School Laboratory Safety - ChemEd X. [Link]

  • Safety Data Sheet: Piperidine - Carl ROTH. [Link]

  • Safety Data Sheet: Piperidine - Chemos GmbH&Co.KG. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs - United Nations. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.